PI4KIIIbeta-IN-11
Description
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Structure
3D Structure
Properties
Molecular Formula |
C33H39N7O3 |
|---|---|
Molecular Weight |
581.7 g/mol |
IUPAC Name |
N-[(2S)-1-hydroxypropan-2-yl]-5-[5-(2-hydroxypropan-2-yl)-2-methyl-7-[[3-(1-methylimidazol-2-yl)phenyl]methylamino]pyrazolo[1,5-a]pyrimidin-3-yl]-N,2-dimethylbenzamide |
InChI |
InChI=1S/C33H39N7O3/c1-20-11-12-24(16-26(20)32(42)39(7)21(2)19-41)29-22(3)37-40-28(17-27(33(4,5)43)36-31(29)40)35-18-23-9-8-10-25(15-23)30-34-13-14-38(30)6/h8-17,21,35,41,43H,18-19H2,1-7H3/t21-/m0/s1 |
InChI Key |
LGILUCRVDGGDMI-NRFANRHFSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)C2=C3N=C(C=C(N3N=C2C)NCC4=CC(=CC=C4)C5=NC=CN5C)C(C)(C)O)C(=O)N(C)[C@@H](C)CO |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C3N=C(C=C(N3N=C2C)NCC4=CC(=CC=C4)C5=NC=CN5C)C(C)(C)O)C(=O)N(C)C(C)CO |
Origin of Product |
United States |
Foundational & Exploratory
The Pivotal Role of PI4KIIIbeta-IN-11 in the Inhibition of RNA Viruses: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Positive-strand RNA (+RNA) viruses represent a significant threat to public health, encompassing a wide range of pathogens such as enteroviruses, rhinoviruses, and hepatitis C virus. These viruses manipulate host cellular machinery to create specialized replication organelles (ROs), membranous structures essential for the amplification of their genetic material. A key host factor hijacked in this process is Phosphatidylinositol 4-kinase III beta (PI4KIIIβ), an enzyme responsible for the production of phosphatidylinositol 4-phosphate (PI4P). The enrichment of PI4P at the ROs is critical for the recruitment of viral and host factors necessary for viral replication. Consequently, PI4KIIIβ has emerged as a promising target for the development of broad-spectrum antiviral therapies. This technical guide focuses on PI4KIIIbeta-IN-11, a potent inhibitor of PI4KIIIβ, and its role in curbing the replication of RNA viruses. We will delve into its mechanism of action, present comparative quantitative data of PI4KIIIβ inhibitors, detail relevant experimental protocols, and visualize the intricate signaling pathways involved.
Introduction: The Host-Targeting Antiviral Strategy
The high mutation rates of RNA viruses pose a significant challenge to the development of effective antiviral drugs that directly target viral proteins, often leading to the rapid emergence of drug-resistant strains. A promising alternative strategy is to target host factors that are essential for viral replication but less prone to mutation.[1] Phosphatidylinositol 4-kinase III beta (PI4KIIIβ) is one such attractive host target.[1]
PI4KIIIβ is a cellular lipid kinase that plays a crucial role in the Golgi apparatus, where it catalyzes the synthesis of phosphatidylinositol 4-phosphate (PI4P).[1][2] Many +RNA viruses, including enteroviruses and rhinoviruses, hijack PI4KIIIβ to generate PI4P-enriched membranes, which serve as scaffolds for their replication organelles.[1][2][3] By inhibiting PI4KIIIβ, it is possible to disrupt the formation of these replication sites and thus halt viral proliferation across a broad spectrum of viruses.
This compound is a potent and specific inhibitor of PI4KIIIβ, with a reported mean pIC50 of at least 9.1.[4] This high potency suggests its potential as a powerful tool for studying the role of PI4KIIIβ in viral replication and as a lead compound for the development of novel antiviral therapeutics. While specific antiviral efficacy data (EC50 values) for this compound against a range of RNA viruses is not yet widely published, the extensive data available for other PI4KIIIβ inhibitors strongly supports its potential as a broad-spectrum antiviral agent.
Mechanism of Action: Disrupting the Viral Replication Factory
The antiviral activity of this compound and other PI4KIIIβ inhibitors stems from their ability to block the generation of PI4P, a critical lipid for the establishment of viral replication organelles.
The process unfolds as follows:
-
Viral Hijacking of PI4KIIIβ: Upon infection, viral proteins, such as the 3A protein of enteroviruses, recruit host cell PI4KIIIβ to specific cellular membranes.[1][3]
-
PI4P Enrichment: The recruited PI4KIIIβ locally increases the concentration of PI4P on these membranes.
-
Replication Organelle Formation: The PI4P-enriched membranes serve as a platform to recruit other viral and host factors necessary for the assembly of the viral replication complex.
-
Inhibition by this compound: this compound binds to PI4KIIIβ, inhibiting its kinase activity. This prevents the synthesis of PI4P.
-
Replication Blockade: Without the PI4P-rich environment, the formation of functional replication organelles is impaired, and viral RNA replication is effectively blocked.[1]
This mechanism of action is illustrated in the following signaling pathway diagram:
Caption: Mechanism of this compound antiviral activity.
Quantitative Data: A Comparative Overview of PI4KIIIβ Inhibitors
While specific antiviral EC50 values for this compound are not extensively documented in publicly available literature, its high pIC50 of at least 9.1 against the PI4KIIIβ enzyme indicates very potent target engagement.[4] To provide context for its potential antiviral efficacy, the following tables summarize the quantitative data for other well-characterized PI4KIIIβ inhibitors against various RNA viruses.
Table 1: In Vitro Inhibitory Activity of PI4KIIIβ Inhibitors against the Kinase
| Compound | PI4KIIIβ IC50 (nM) | PI4KIIIα IC50 (nM) | Selectivity (α vs β) | Reference |
| This compound | ~0.08 (pIC50 ≥ 9.1) | N/A | N/A | [4] |
| Compound 1 | 5.7 | 1700 | ~300-fold | [1] |
| Compound 2 | 91 | >10000 | >110-fold | [1] |
| Inhibitor 7f | 16 | >10000 | >625-fold | [5] |
| PIK93 | 19 | 1100 | ~58-fold | [6] |
| Enviroxime | 120 | 1400 | ~12-fold | [6] |
N/A: Not Available
Table 2: Antiviral Activity of PI4KIIIβ Inhibitors against Enteroviruses
| Compound | Virus | Assay Type | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Compound 1 | Coxsackievirus B3 (CVB3) | CPE | 11 | 11 | >1000 | [1] |
| Compound 1 | Poliovirus 1 | CPE | 11 | 11 | >1000 | [1] |
| Compound 1 | Enterovirus 71 (EV71) | CPE | 4 | 11 | >2750 | [1] |
| Inhibitor 7f | Enterovirus 71 (EV-A71) | CPE | 11 | >100 | >9090 | [5] |
| Inhibitor 7f | Coxsackievirus A16 (CVA16) | CPE | 22 | >100 | >4545 | [5] |
| T-00127-HEV1 | Poliovirus | Pseudovirus | 770 | >125 | >162 | [7] |
Table 3: Antiviral Activity of PI4KIIIβ Inhibitors against Rhinoviruses
| Compound | Virus | Assay Type | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Compound 1 | Human Rhinovirus 14 (HRV14) | CPE | 11 | 11 | >1000 | [1] |
| Compound 1 | Human Rhinovirus 2 (HRV2) | CPE | 24 | 11 | >458 | [1] |
| Inhibitor 7e | Human Rhinovirus 14 (HRV-B14) | CPE | 8 | 6.1 | 763 | [5] |
| Inhibitor 7f | Human Rhinovirus 16 (HRV-A16) | CPE | 16 | >50 | >3125 | [5] |
Table 4: Antiviral Activity of PI4KIIIβ Inhibitors against Hepatitis C Virus (HCV)
| Compound | Virus Strain/Genotype | Assay Type | EC50 (nM) | Reference |
| PIK93 | Genotype 1b replicon | Replicon | 170 | [6] |
| Enviroxime | Genotype 1b replicon | Replicon | 220 | [6] |
| AL-9 (PI4KIIIα/β inhibitor) | Genotype 1b replicon | Replicon | 290 | [6] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the activity of PI4KIIIβ inhibitors.
In Vitro PI4KIIIβ Kinase Assay
This assay directly measures the enzymatic activity of PI4KIIIβ and its inhibition by compounds like this compound.
Principle: The assay quantifies the amount of ADP produced from ATP during the phosphorylation of phosphatidylinositol (PI) by PI4KIIIβ. The ADP is then converted to a detectable signal, often luminescence.
Materials:
-
Recombinant human PI4KIIIβ enzyme
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
PI substrate (e.g., phosphatidylinositol/phosphatidylserine vesicles)
-
ATP
-
ADP detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
This compound or other test compounds
-
Microplate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add the kinase assay buffer, PI substrate, and the diluted inhibitor.
-
Add the recombinant PI4KIIIβ enzyme to initiate the reaction.
-
Add ATP to start the phosphorylation reaction and incubate at room temperature.
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Viral Replicon Assay
This cell-based assay measures the effect of a compound on viral RNA replication in the absence of infectious virus production.
Principle: A subgenomic viral RNA (replicon) that contains the viral non-structural proteins required for replication and a reporter gene (e.g., luciferase) is stably expressed in a cell line. The reporter gene expression is directly proportional to the level of viral RNA replication.
Materials:
-
Cell line harboring a viral replicon (e.g., Huh7 cells with an HCV replicon)
-
Cell culture medium and supplements
-
This compound or other test compounds
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the replicon-containing cells in a 96-well plate.
-
After cell attachment, treat the cells with serial dilutions of this compound.
-
Incubate for a defined period (e.g., 48-72 hours).
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
Calculate the EC50 value by plotting the percentage of inhibition of luciferase activity against the inhibitor concentration.
Caption: Workflow for a viral replicon assay.
Cytopathic Effect (CPE) Inhibition Assay
This assay determines the ability of a compound to protect cells from virus-induced death.
Principle: Cells are infected with a virus that causes a visible cytopathic effect (cell rounding, detachment, and lysis). The ability of an antiviral compound to prevent or reduce CPE is quantified.
Materials:
-
Susceptible host cell line (e.g., HeLa cells for rhinoviruses)
-
Virus stock
-
Cell culture medium
-
This compound or other test compounds
-
Cell viability reagent (e.g., MTS or crystal violet)
-
Microplate reader
Procedure:
-
Seed host cells in a 96-well plate.
-
Infect the cells with a known titer of the virus.
-
Add serial dilutions of this compound to the infected cells.
-
Incubate the plate until CPE is observed in the untreated virus control wells.
-
Add a cell viability reagent and measure the absorbance or fluorescence.
-
Calculate the EC50 (the concentration that protects 50% of cells from CPE).
-
In parallel, determine the CC50 (the concentration that causes 50% cytotoxicity in uninfected cells) to assess the compound's therapeutic window.
Signaling Pathways and Logical Relationships
The inhibition of PI4KIIIβ by compounds like this compound has a cascading effect on the viral life cycle. The following diagram illustrates the logical relationship between PI4KIIIβ activity and successful viral replication.
Caption: Logical flow of PI4KIIIβ inhibition on viral replication.
Conclusion and Future Directions
This compound represents a highly potent and specific inhibitor of a crucial host factor co-opted by a wide array of RNA viruses for their replication. Its mechanism of action, the disruption of PI4P-dependent replication organelle formation, offers a promising avenue for the development of broad-spectrum antiviral drugs with a high barrier to resistance.
While the direct antiviral activity of this compound against various RNA viruses requires further quantitative characterization, the extensive data available for other PI4KIIIβ inhibitors strongly supports its therapeutic potential. Future research should focus on:
-
Determining the in vitro antiviral spectrum and potency (EC50 values) of this compound against a panel of clinically relevant RNA viruses.
-
Conducting preclinical in vivo studies to evaluate the efficacy, pharmacokinetics, and safety profile of this compound.
-
Investigating the potential for combination therapies with direct-acting antivirals to enhance efficacy and further reduce the likelihood of resistance.
The continued exploration of PI4KIIIβ inhibitors like this compound holds significant promise for expanding our arsenal against existing and emerging RNA viral threats.
References
- 1. A Novel, Broad-Spectrum Inhibitor of Enterovirus Replication That Targets Host Cell Factor Phosphatidylinositol 4-Kinase IIIβ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. embopress.org [embopress.org]
- 3. Replication and Inhibitors of Enteroviruses and Parechoviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Highly potent and selective phosphatidylinositol 4-kinase IIIβ inhibitors as broad-spectrum anti-rhinoviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of phosphatidylinositol 4-kinases and phosphatidylinositol 4-phosphate during viral replication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphatidylinositol 4-Kinase III Beta Is a Target of Enviroxime-Like Compounds for Antipoliovirus Activity - PMC [pmc.ncbi.nlm.nih.gov]
The Effect of PI4KIIIbeta-IN-11 on Plasmodium falciparum Growth: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the role of Phosphatidylinositol 4-kinase III beta (PI4KIIIβ) as a drug target in Plasmodium falciparum, the causative agent of the most severe form of malaria. It focuses on the inhibitor PI4KIIIbeta-IN-11, contextualized within the broader class of PI4KIIIβ inhibitors, to offer a comprehensive resource on its mechanism of action, experimental evaluation, and the underlying signaling pathways.
Introduction
The emergence of drug-resistant Plasmodium falciparum strains necessitates the discovery and development of novel antimalarial agents with new mechanisms of action. One such promising target is the parasite's Phosphatidylinositol 4-kinase III beta (PfPI4KIIIβ), a lipid kinase essential for multiple stages of the parasite's life cycle.[1] Inhibition of PfPI4KIIIβ has been shown to disrupt parasite development, making it a key focus for antimalarial drug discovery.[1] this compound is a potent inhibitor of PI4KIIIβ, and while specific data on its direct activity against P. falciparum is limited in publicly available literature, its high potency against the enzyme suggests potential antimalarial activity.[2][3] This guide synthesizes the current understanding of how PI4KIIIβ inhibitors, including by inference this compound, affect P. falciparum growth.
Quantitative Data on PI4KIIIβ Inhibitors
| Compound | Target | Action | Value | Parameter | P. falciparum Strain(s) | Reference |
| This compound | PI4KIIIβ | Inhibition | ≥ 9.1 | pIC50 | Not Specified | [2][3] |
| KDU691 | PI4K | Inhibition | ~118 nM | Mean IC50 | Field Isolates | [1] |
| KDU691 | PI4K | Inhibition | ~69 nM | Mean IC50 | P. vivax Field Isolates | [1] |
| KAI407 | PI4K | Inhibition | 27-70 nM | IC50 | Multiple Drug-Resistant Strains | [1] |
| UCT943 | PfPI4K | Inhibition | 5.4 nM | IC50 | NF54 | [4] |
| UCT943 | PfPI4K | Inhibition | 4.7 nM | IC50 | K1 | [4] |
| BQR-695 | PfPI4KIIIβ | Inhibition | 3.5 nM | IC50 | Not Specified | [5] |
| BQR-695 | P. falciparum | Inhibition | ~71 nM | IC50 | Asexual Blood Stages | [1] |
Mechanism of Action of PI4KIIIβ Inhibitors in P. falciparum
Inhibitors of PfPI4KIIIβ exert their antimalarial effect by disrupting a critical stage in the parasite's asexual blood-stage development. Specifically, they interfere with cytokinesis, the final stage of schizogony where daughter merozoites are formed within the infected red blood cell.[1]
The primary mechanism involves the inhibition of PfPI4KIIIβ's enzymatic activity, which is the phosphorylation of phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P).[1] PI4P is a crucial signaling lipid that plays a key role in regulating membrane trafficking and the recruitment of effector proteins.[1] The disruption of PI4P homeostasis leads to disorganized and incomplete segmentation of the developing merozoites, ultimately preventing the formation of viable daughter parasites.[1]
Furthermore, resistance to PI4KIIIβ inhibitors has been linked to mutations in both PfPI4KIIIβ and PfRab11a, a small GTPase involved in vesicular trafficking.[6] This suggests a functional interaction between PfPI4KIIIβ and the Rab11a-mediated trafficking pathway, which is essential for the proper formation of the daughter cell plasma membrane during merozoite budding.[1][6]
Signaling Pathway
Recent studies have begun to elucidate the signaling cascade involving PfPI4K. It has been shown that PfPI4K-generated PI4P can regulate the localization and activity of another kinase, PfCDPK7 (Calcium-Dependent Protein Kinase 7).[7] PfCDPK7, in turn, is implicated in the regulation of phospholipid biosynthesis, a process vital for the extensive membrane biogenesis that occurs during parasite replication.[7][8]
Experimental Protocols
The following section outlines a general protocol for an in-vitro growth inhibition assay to evaluate the efficacy of compounds like this compound against asexual blood-stage P. falciparum.
In Vitro P. falciparum Growth Inhibition Assay
1. Parasite Culture:
-
P. falciparum strains (e.g., 3D7, K1) are cultured in vitro in human O+ erythrocytes at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.[9]
-
The culture medium is typically RPMI-1640 supplemented with HEPES, sodium bicarbonate, hypoxanthine, gentamicin, and 10% heat-inactivated human serum or Albumax II.
-
Parasite cultures are synchronized at the ring stage using methods such as sorbitol lysis.[10]
2. Compound Preparation:
-
This compound is dissolved in 100% dimethyl sulfoxide (DMSO) to create a stock solution.
-
Serial dilutions of the compound are prepared in culture medium, ensuring the final DMSO concentration is below a level that affects parasite viability (typically ≤0.5%).
3. Assay Procedure:
-
Synchronized ring-stage parasites are diluted to a starting parasitemia of approximately 0.5% in a 2% hematocrit suspension.[10]
-
In a 96-well microtiter plate, the parasite suspension is added to wells containing the serially diluted compound.
-
Control wells include parasites with drug-free medium (positive growth control) and uninfected erythrocytes (negative control).
-
The plate is incubated for 72 hours (to cover one full asexual cycle) under the standard culture conditions.[11]
4. Measurement of Parasite Growth:
-
Parasite growth can be quantified using various methods:
-
SYBR Green I-based fluorescence assay: After incubation, the plate is lysed, and SYBR Green I dye, which intercalates with DNA, is added. Fluorescence is measured using a microplate reader.
-
[³H]-Hypoxanthine incorporation assay: Radiolabeled hypoxanthine is added to the culture, and its incorporation into parasite nucleic acids is measured as an indicator of parasite proliferation.[11]
-
Microscopy: Thin blood smears are prepared from each well, stained with Giemsa, and parasitemia is determined by manual counting under a microscope.
-
5. Data Analysis:
-
The percentage of growth inhibition is calculated relative to the positive control.
-
The 50% inhibitory concentration (IC50) is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
PfPI4KIIIβ is a validated and highly promising drug target for the development of new antimalarial therapies that can act on multiple life stages of the parasite. While specific data on this compound's activity against P. falciparum growth is not yet widely published, its potent inhibition of the target enzyme places it as a compound of significant interest. The information and protocols provided in this guide offer a framework for researchers to investigate the antimalarial potential of this compound and other related inhibitors, contributing to the ongoing effort to combat malaria.
References
- 1. Targeting Plasmodium phosphatidylinositol 4-kinase to eliminate malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. UCT943, a Next-Generation Plasmodium falciparum PI4K Inhibitor Preclinical Candidate for the Treatment of Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. Structures of PI4KIIIβ complexes show simultaneous recruitment of Rab11 and its effectors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PI4‐kinase and PfCDPK7 signaling regulate phospholipid biosynthesis in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. embopress.org [embopress.org]
- 9. guidetomalariapharmacology.org [guidetomalariapharmacology.org]
- 10. Plasmodium falciparum Growth or Invasion Inhibition Assays [protocols.io]
- 11. High-Throughput Plasmodium falciparum Growth Assay for Malaria Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of PI4KIIIbeta-IN-11 on PI4P Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of PI4KIIIbeta-IN-11, a potent and selective inhibitor of Phosphatidylinositol 4-Kinase Type III Beta (PI4KIIIβ). This enzyme is a critical regulator of phosphatidylinositol 4-phosphate (PI4P) synthesis, primarily at the Golgi apparatus, and plays a crucial role in various cellular processes, including vesicular trafficking and signaling pathway modulation. PI4KIIIβ has emerged as a significant target in drug discovery, particularly for its involvement in viral replication and cancer signaling. This document details the mechanism of action of this compound, its quantitative impact on PI4KIIIβ activity and PI4P levels, and the detailed experimental protocols used for its characterization.
Core Concepts: PI4KIIIβ and PI4P Synthesis
Phosphatidylinositol 4-kinases (PI4Ks) are a family of lipid kinases that phosphorylate phosphatidylinositol (PI) at the 4'-position of the inositol ring, generating PI4P. There are four mammalian isoforms of PI4K, categorized into two types: Type II (PI4KIIα and PI4KIIβ) and Type III (PI4KIIIα and PI4KIIIβ). PI4KIIIβ is predominantly localized to the Golgi complex and is essential for maintaining the structural integrity and function of this organelle. The PI4P it produces acts as a lipid second messenger, recruiting effector proteins that contain PI4P-binding domains, such as the pleckstrin homology (PH) domain. This recruitment is vital for the regulation of protein trafficking and sorting within the secretory pathway.
This compound, also known as Pipinib, was identified through a cell-based screen for inhibitors of the Hedgehog (Hh) signaling pathway. Subsequent target deconvolution revealed that its inhibitory effects on the Hh pathway are a consequence of its potent and selective inhibition of PI4KIIIβ.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity of this compound (Pipinib).
Table 1: In Vitro Kinase Inhibition
| Kinase Target | IC50 (nM) | Percent Inhibition at 10 µM |
| PI4KIIIβ | 25 ± 4 | 76 ± 2 |
| PI4KIIIα | >10,000 | 12 ± 1 |
| PI4KIIα | >10,000 | 2 ± 3 |
| PI4KIIβ | >10,000 | -1 ± 2 |
Data from Kremer et al., 2019.
Table 2: Cellular Activity of this compound (Pipinib)
| Assay | Cell Line | Endpoint | IC50 (µM) |
| Osteoblast Differentiation (Hedgehog Signaling) | C3H10T1/2 | Alkaline Phosphatase Activity | 0.5 |
| GLI Reporter Gene Assay (Hedgehog Signaling) | Shh-LIGHT2 | Luciferase Activity | 0.8 |
| PI4P Levels (Flow Cytometry) | NIH/3T3 | PI4P reduction to ~60% | 5 (at 48h) |
Data from Kremer et al., 2019.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows related to the characterization of this compound.
Caption: PI4KIIIβ-mediated synthesis of PI4P at the Golgi and its inhibition by this compound.
Caption: Inhibition of the Hedgehog signaling pathway by this compound.
Caption: Experimental workflow for the discovery and characterization of this compound.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound (Pipinib).
In Vitro PI4KIIIβ Kinase Assay
This assay measures the enzymatic activity of PI4KIIIβ and its inhibition by this compound.
-
Principle: The assay quantifies the transfer of the γ-phosphate from ATP to the lipid substrate phosphatidylinositol (PI). The amount of ADP produced is proportional to the kinase activity. The ADP-Glo™ Kinase Assay is a common method.
-
Materials:
-
Recombinant human PI4KIIIβ enzyme.
-
PI:PS (phosphatidylinositol:phosphatidylserine) lipid vesicles.
-
ATP.
-
This compound (Pipinib) at various concentrations.
-
ADP-Glo™ Kinase Assay kit (Promega).
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.1% CHAPS, 1 mM DTT).
-
384-well white plates.
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then in assay buffer.
-
Add 2.5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add 2.5 µL of recombinant PI4KIIIβ enzyme solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a solution containing PI:PS vesicles and ATP.
-
Incubate the reaction for 60 minutes at room temperature.
-
Stop the reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay kit protocol. This typically involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and then measure the newly synthesized ATP via a luciferase/luciferin reaction.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular PI4P Level Quantification by Immunofluorescence
This method visualizes and quantifies the changes in cellular PI4P levels upon treatment with this compound.
-
Principle: Cells are fixed, permeabilized, and stained with a specific anti-PI4P antibody. The fluorescence intensity of the stained cells is then imaged and quantified.
-
Materials:
-
NIH/3T3 cells.
-
This compound (Pipinib).
-
4% Paraformaldehyde (PFA) in PBS for fixation.
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking buffer (e.g., 5% BSA in PBS).
-
Primary antibody: anti-PI4P mouse monoclonal antibody.
-
Secondary antibody: Alexa Fluor 488-conjugated goat anti-mouse IgG.
-
DAPI for nuclear staining.
-
Mounting medium.
-
Confocal microscope.
-
-
Procedure:
-
Seed NIH/3T3 cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with this compound (e.g., 5 µM) or DMSO for the desired time (e.g., 6 hours).
-
Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
Block the cells with blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary anti-PI4P antibody diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody and DAPI diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Mount the coverslips on microscope slides using mounting medium.
-
Acquire images using a confocal microscope.
-
Quantify the fluorescence intensity of PI4P staining per cell using image analysis software (e.g., ImageJ).
-
Hedgehog Signaling Inhibition Assay (GLI-Luciferase Reporter Assay)
This assay measures the effect of this compound on the transcriptional activity of the GLI transcription factors, which are the final effectors of the Hedgehog signaling pathway.
-
Principle: A reporter cell line (e.g., Shh-LIGHT2) that contains a luciferase gene under the control of a GLI-responsive promoter is used. Inhibition of the Hedgehog pathway leads to a decrease in luciferase expression, which is measured as a reduction in luminescence.
-
Materials:
-
Shh-LIGHT2 cells (NIH/3T3 cells stably transfected with a GLI-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase for normalization).
-
Hedgehog pathway agonist (e.g., Purmorphamine or SAG).
-
This compound (Pipinib) at various concentrations.
-
Dual-Luciferase® Reporter Assay System (Promega).
-
96-well white plates.
-
Luminometer.
-
-
Procedure:
-
Seed Shh-LIGHT2 cells in a 96-well white plate and allow them to adhere.
-
Treat the cells with serial dilutions of this compound or DMSO.
-
After a short pre-incubation, stimulate the Hedgehog pathway by adding a pathway agonist (e.g., 2 µM Purmorphamine). Include wells with no agonist as a negative control.
-
Incubate the cells for 48 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using the Dual-Luciferase® Reporter Assay System according to the manufacturer's instructions.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percent inhibition of GLI-dependent transcription for each concentration of this compound relative to the agonist-treated control and determine the IC50 value.
-
Conclusion
This compound is a valuable research tool for studying the roles of PI4KIIIβ and PI4P in cellular physiology and disease. Its high potency and selectivity make it a suitable probe for dissecting the specific functions of PI4KIIIβ in complex biological systems. The detailed protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals working in the fields of cell signaling, oncology, and virology. Further investigation into the therapeutic potential of this compound and similar compounds is warranted.
Role of PI4KIIIbeta in Golgi membrane trafficking
An In-depth Technical Guide on the Role of PI4KIIIbeta in Golgi Membrane Trafficking
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phosphatidylinositol 4-kinase type III beta (PI4KIIIβ) is a pivotal enzyme in the regulation of membrane trafficking at the Golgi apparatus. It belongs to the family of phosphatidylinositol 4-kinases that catalyze the phosphorylation of phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P), a key signaling lipid.[1][2] This lipid plays a crucial role in defining the membrane identity of the Golgi and acts as a platform for the recruitment of a multitude of effector proteins that are essential for the formation of transport vesicles destined for the plasma membrane and other cellular compartments.[3][4][5] The dysregulation of PI4KIIIβ activity has been implicated in a range of human diseases, including cancer and viral infections, making it an attractive target for therapeutic intervention.[6][7][8] This guide provides a comprehensive technical overview of the core functions of PI4KIIIβ in Golgi membrane trafficking, supported by quantitative data, detailed experimental protocols, and illustrative diagrams of the key pathways and workflows.
Core Function of PI4KIIIβ in Golgi Trafficking
The primary role of PI4KIIIβ at the Golgi is the synthesis of PI4P.[3][4] This process is tightly regulated and localized to specific sub-compartments of the Golgi. The generated PI4P serves as a docking site for a variety of effector proteins containing PI4P-binding domains, such as the Pleckstrin Homology (PH) domain.[9] The recruitment of these effectors is a critical step in the biogenesis of transport vesicles.
Regulation of PI4KIIIβ Activity and Localization
The localization and activity of PI4KIIIβ at the Golgi are controlled by a complex interplay of protein-protein and protein-lipid interactions. The small GTPase Arf1, in its GTP-bound state, is a key recruiter of PI4KIIIβ to Golgi membranes.[10][11] Additionally, the acyl-coenzyme A binding domain protein 3 (ACBD3) has been identified as another important factor in the recruitment of PI4KIIIβ to the Golgi.[2][12] The kinase activity of PI4KIIIβ can also be modulated by phosphorylation, for instance by Protein Kinase D (PKD).[7][13]
Effector Recruitment and Vesicle Formation
Once generated by PI4KIIIβ, PI4P recruits a suite of effector proteins that mediate various aspects of vesicle formation and cargo sorting. These include:
-
Adaptor Proteins: Proteins like AP-1 and GGAs (Golgi-localized, Gamma-ear containing, ARF-binding proteins) are recruited by PI4P and Arf1 to select cargo and initiate the formation of clathrin-coated vesicles.[2][14]
-
Lipid Transfer Proteins: Proteins such as FAPP2 (Four-Phosphate Adaptor Protein 2) and OSBP (Oxysterol-Binding Protein) are recruited to the Golgi by PI4P and are involved in lipid transport and the regulation of membrane composition.[9]
-
Rab GTPases: PI4KIIIβ has been shown to interact with Rab11, a small GTPase that regulates transport from the trans-Golgi network (TGN) to the plasma membrane.[5][9][15][16] This interaction is crucial for the localization of Rab11 to the Golgi.[5][16]
The coordinated action of these effectors, orchestrated by the localized production of PI4P by PI4KIIIβ, drives the budding of transport vesicles from the TGN, ensuring the correct sorting and delivery of cargo to their final destinations.
Quantitative Data
The following tables summarize key quantitative data related to PI4KIIIβ function and inhibition.
Table 1: IC50 Values of Selected PI4KIIIβ Inhibitors
| Inhibitor | IC50 (nM) | Notes | Reference |
| PI4KIIIbeta-IN-10 | 3.6 | Potent inhibitor | [3] |
| PIK-93 | 19 | Also inhibits PI3Kγ (16 nM) and PI3Kα (39 nM) | [3][17] |
| PI4KIIIbeta-IN-9 | 7 | Also inhibits PI3Kδ (152 nM) and PI3Kγ (1046 nM) | [3] |
| UCB9608 | 11 | Selective and orally active | [3][4][17] |
| BF738735 | 5.7 | Broad-spectrum antiviral activity | [4][17] |
| T-00127_HEV1 | 60 | Broad-spectrum antienterovirus compound | [3][17] |
| LASSBio-1799 | 3660 | Identified through virtual screening | [18] |
| LASSBio-1814 | 6090 | Identified through virtual screening | [18] |
Table 2: Quantitative Effects of PI4KIIIβ Depletion
| Experimental Condition | Measured Parameter | Observed Effect | Reference |
| PI4KIIIβ siRNA knockdown in MDA-MB-231 cells | Golgi PI(4)P levels | Significant reduction | [19] |
| PI4KIIIβ siRNA knockdown in MDA-MB-231 cells | Cell invasion | Significant suppression | [19] |
| Inhibition of Rab11 binding to PI4Kβ | VSV-G transport from Golgi to plasma membrane | Significantly inhibited | [5] |
Experimental Protocols
Detailed methodologies for key experiments cited in the study of PI4KIIIβ are provided below.
In vitro PI4KIIIβ Kinase Assay
This protocol is adapted from commercially available kinase assay kits and is designed to measure the activity of PI4KIIIβ in vitro.
Materials:
-
Recombinant active PI4KIIIβ enzyme
-
PI:PS (Phosphatidylinositol:Phosphatidylserine) lipid kinase substrate
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system
-
Test inhibitors dissolved in DMSO
-
384-well assay plates
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in 100% DMSO at 100-fold the final desired concentration. Further dilute the inhibitor to 4-fold the final concentration in Kinase Assay Buffer.
-
Assay Plate Setup: Add 2.5 µL of the 4x inhibitor solution to triplicate wells of a 384-well plate. For control wells, add 2.5 µL of buffer with the corresponding DMSO concentration.
-
Kinase Addition: Prepare a 4x solution of PI4KIIIβ in Kinase Assay Buffer. Add 2.5 µL of the 4x kinase solution to each well.
-
Substrate and ATP Addition: Prepare a 2x solution of PI:PS substrate and ATP in Kinase Assay Buffer. To start the reaction, add 5 µL of this solution to each well. The final reaction volume is 10 µL.
-
Reaction Incubation: Cover the plate and incubate at room temperature for 1 hour.
-
Reaction Termination and ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The amount of ADP produced is proportional to the kinase activity. Calculate the IC50 value for the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
Co-immunoprecipitation of PI4KIIIβ and Interacting Proteins
This protocol describes the immunoprecipitation of a "bait" protein (e.g., PI4KIIIβ) to co-purify its interacting "prey" proteins.
Materials:
-
Cultured cells expressing the proteins of interest
-
Non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA, supplemented with protease and phosphatase inhibitors)
-
Antibody specific to the bait protein (e.g., anti-PI4KIIIβ)
-
Protein A/G magnetic beads
-
Wash buffer (e.g., lysis buffer with a lower detergent concentration)
-
Elution buffer (e.g., SDS-PAGE sample buffer or acidic elution buffer)
-
SDS-PAGE gels and Western blotting reagents
Procedure:
-
Cell Lysis:
-
Culture cells to approximately 80-90% confluency.
-
Wash cells with ice-cold PBS and lyse with non-denaturing lysis buffer on ice for 30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (lysate) to a new tube.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add Protein A/G beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
-
Pellet the beads using a magnetic rack and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the primary antibody against the bait protein to the pre-cleared lysate.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
-
Capture of Immune Complexes:
-
Add pre-washed Protein A/G beads to the lysate-antibody mixture.
-
Incubate for 1-2 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads with a magnetic rack and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer. After the final wash, remove all residual buffer.
-
-
Elution:
-
Resuspend the beads in elution buffer.
-
For SDS-PAGE sample buffer, boil the samples at 95°C for 5 minutes to elute and denature the proteins.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Analyze the proteins by Western blotting using antibodies against the bait and expected prey proteins, or by mass spectrometry to identify novel interactors.
-
Immunofluorescence Staining of PI4KIIIβ and Golgi Markers
This protocol allows for the visualization of the subcellular localization of PI4KIIIβ in relation to Golgi markers.
Materials:
-
Cells grown on glass coverslips
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% normal goat serum and 0.3% Triton X-100 in PBS)
-
Primary antibodies (e.g., rabbit anti-PI4KIIIβ and mouse anti-GM130 for a cis-Golgi marker)
-
Fluorophore-conjugated secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 488 and goat anti-mouse Alexa Fluor 594)
-
DAPI for nuclear staining
-
Mounting medium
Procedure:
-
Cell Preparation: Grow cells to 60-80% confluency on sterile glass coverslips in a petri dish or multi-well plate.
-
Fixation:
-
Aspirate the culture medium and wash the cells once with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the cells with permeabilization solution for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Blocking:
-
Incubate the cells with blocking solution for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies in the blocking solution.
-
Incubate the coverslips with the primary antibody solution in a humidified chamber for 1-2 hours at room temperature or overnight at 4°C.
-
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibodies in the blocking solution.
-
Incubate the coverslips with the secondary antibody solution in a humidified chamber for 1 hour at room temperature, protected from light.
-
-
Nuclear Staining:
-
Incubate the cells with DAPI solution for 5 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Mounting:
-
Mount the coverslips onto glass slides using mounting medium.
-
Seal the edges with nail polish.
-
-
Imaging: Visualize the stained cells using a fluorescence or confocal microscope.
Live-Cell Imaging of Golgi-to-Plasma Membrane Trafficking
This protocol uses the temperature-sensitive vesicular stomatitis virus G (VSV-G) protein tagged with GFP to visualize and quantify the rate of protein transport from the Golgi to the plasma membrane.
Materials:
-
Cells cultured in glass-bottom dishes suitable for live-cell imaging
-
Plasmid encoding a temperature-sensitive VSV-G mutant fused to GFP (VSV-G-tsO45-GFP)
-
Transfection reagent
-
Live-cell imaging medium (e.g., CO₂-independent medium)
-
Live-cell imaging microscope equipped with an environmental chamber to control temperature and CO₂
Procedure:
-
Transfection: Transfect the cells with the VSV-G-tsO45-GFP plasmid according to the manufacturer's protocol.
-
Protein Accumulation in the ER: Incubate the transfected cells at a non-permissive temperature (e.g., 40°C) for 12-24 hours. At this temperature, the VSV-G-GFP is misfolded and retained in the endoplasmic reticulum (ER).
-
Synchronous Release from the ER:
-
Replace the culture medium with pre-warmed live-cell imaging medium.
-
Transfer the dish to the live-cell imaging microscope stage equilibrated at the permissive temperature (e.g., 32°C). This allows the VSV-G-GFP to fold correctly and exit the ER, trafficking synchronously through the secretory pathway.
-
-
Time-Lapse Imaging:
-
Acquire images of the cells at regular intervals (e.g., every 1-5 minutes) for a period of 2-3 hours.
-
Use a low laser power to minimize phototoxicity and photobleaching.
-
-
Data Analysis:
-
The VSV-G-GFP will first accumulate in the Golgi apparatus and then be transported to the plasma membrane in vesicles.
-
Quantify the fluorescence intensity of VSV-G-GFP in the Golgi region and at the plasma membrane over time using image analysis software.
-
The rate of decrease of fluorescence in the Golgi and the corresponding increase at the plasma membrane can be used to determine the kinetics of Golgi-to-plasma membrane trafficking.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways of PI4KIIIβ and representative experimental workflows.
Caption: PI4KIIIbeta signaling pathway at the Golgi apparatus.
Caption: Workflow for co-immunoprecipitation experiments.
Caption: Workflow for live-cell Golgi trafficking assay.
References
- 1. The role of phosphatidylinositol 4-kinases and phosphatidylinositol 4-phosphate during viral replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recruitment of PI4KIIIβ to the Golgi by ACBD3 is dependent on an upstream pathway of a SNARE complex and golgins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PI4K (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. Visualization of Intracellular Transport of Vesicular Stomatitis Virus Nucleocapsids in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Structures of PI4KIIIβ complexes show simultaneous recruitment of Rab11 and its effectors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Arf1 directly recruits the Pik1-Frq1 PI4K complex to regulate the final stages of Golgi maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reactome | PI4KB binds to ARF1/3:GTP at the Golgi membrane [reactome.org]
- 12. researchgate.net [researchgate.net]
- 13. Applying imaging flow cytometry and immunofluorescence in studying the dynamic Golgi structure in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. Phosphatidylinositol 4-Kinaseβ Is Critical for Functional Association of rab11 with the Golgi Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PI4K (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 18. Novel phosphatidylinositol 4-kinases III beta (PI4KIIIβ) inhibitors discovered by virtual screening using free energy models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Methodological & Application
Recommended working concentration for PI4KIIIbeta-IN-11
For Researchers, Scientists, and Drug Development Professionals
Introduction
PI4KIIIbeta-IN-11 is a potent and selective inhibitor of Phosphatidylinositol 4-Kinase III Beta (PI4KIIIβ), a lipid kinase crucial for various cellular processes. With a mean pIC50 value of at least 9.1, this inhibitor demonstrates high efficacy, making it a valuable tool for studying the roles of PI4KIIIβ in health and disease. Dysregulation of PI4KIIIβ has been implicated in viral replication, cancer progression, and aberrant signaling pathways, positioning this compound as a key compound for research in virology, oncology, and cell biology.
Physicochemical Properties and In Vivo Data
| Property | Value | Reference |
| Molecular Formula | C₃₃H₃₉N₇O₃ | N/A |
| Molecular Weight | 581.71 g/mol | N/A |
| Mean pIC50 | ≥ 9.1 | N/A |
| In Vitro Metabolic Stability | Intrinsic clearance of 33.7 mL/min/g in human microsomes (at 0.5 µM for 0-45 min) | N/A |
| In Vivo Rat Model | A 1 mg/kg intravenous dose resulted in a low spleen concentration of 5.54 ng/g. | N/A |
Recommended Working Concentrations
The optimal working concentration of this compound is application-dependent. The following table provides recommended starting concentrations based on data from this compound and other structurally related PI4KIIIβ inhibitors. Researchers are advised to perform dose-response experiments to determine the optimal concentration for their specific assay and cell type.
| Application | Recommended Concentration Range | Notes |
| Biochemical Kinase Assays | 1 - 100 nM | The high pIC50 suggests potency in the low nanomolar range. |
| Antiviral Assays | 10 - 500 nM | Effective concentrations for other PI4KIIIβ inhibitors against various RNA viruses fall within this range. For example, the related inhibitor BF738735 shows EC50 values between 4 and 71 nM.[1] |
| Cancer Cell Proliferation Assays | 100 nM - 5 µM | Inhibition of cancer cell growth may require higher concentrations compared to enzymatic or antiviral assays. Titration is critical. |
| Hedgehog Signaling Pathway Inhibition | 100 nM - 1 µM | Based on studies with similar inhibitors targeting this pathway. |
| PI3K/Akt/Rab11a Signaling Studies | 100 nM - 1 µM | Effective concentrations for modulating these pathways are expected to be in this range. |
Experimental Protocols
Biochemical PI4KIIIβ Kinase Assay (ADP-Glo™ Format)
This protocol is adapted from generic ADP-Glo™ kinase assay procedures and is suitable for measuring the direct inhibitory effect of this compound on PI4KIIIβ activity.[2][3]
Materials:
-
PI4KIIIβ enzyme (recombinant)
-
This compound
-
Phosphatidylinositol (PI) substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96- or 384-well plates
Procedure:
-
Prepare a serial dilution of this compound in kinase assay buffer.
-
Add 5 µL of the this compound dilution or vehicle control (DMSO) to the wells of the microplate.
-
Add 10 µL of a solution containing the PI4KIIIβ enzyme and PI substrate to each well.
-
Incubate at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 10 µL of ATP solution to each well.
-
Incubate for 1 hour at room temperature.
-
Stop the reaction and measure the generated ADP by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Antiviral Cytopathic Effect (CPE) Assay
This protocol provides a general framework for assessing the antiviral activity of this compound against RNA viruses.[4]
Materials:
-
Susceptible host cell line (e.g., HeLa, Vero)
-
RNA virus of interest (e.g., Rhinovirus, Enterovirus)
-
This compound
-
Cell culture medium
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
Procedure:
-
Seed the host cells in a 96-well plate and incubate until a confluent monolayer is formed.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the growth medium from the cells and infect with the virus at a predetermined multiplicity of infection (MOI).
-
After a 1-2 hour adsorption period, remove the virus inoculum and wash the cells.
-
Add the serially diluted this compound or vehicle control to the wells.
-
Incubate the plate for 48-72 hours, or until significant cytopathic effect is observed in the virus control wells.
-
Assess cell viability using a suitable reagent according to the manufacturer's instructions.
-
Determine the EC50 (50% effective concentration) by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
-
In parallel, assess the cytotoxicity (CC50) of the compound on uninfected cells.
Cancer Cell Proliferation Assay (WST-1)
This protocol describes a method to evaluate the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete growth medium
-
96-well cell culture plates
-
WST-1 reagent
Procedure:
-
Seed the cancer cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the existing medium and add the prepared dilutions of the inhibitor or vehicle control to the cells.
-
Incubate for 24-72 hours, depending on the cell doubling time.
-
Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of proliferation inhibition relative to the vehicle control and determine the GI50 (50% growth inhibition) concentration.
Signaling Pathways and Mechanisms of Action
PI4KIIIβ in PI3K/Akt/Rab11a Signaling
PI4KIIIβ plays a significant role in the PI3K/Akt signaling pathway, which is crucial for cell growth, proliferation, and survival.[5][6] Interestingly, the kinase activity of PI4KIIIβ may not be essential for Akt activation. Instead, its interaction with the small GTPase Rab11a, a key regulator of endosomal recycling, appears to be critical.[5][7] PI4KIIIβ can influence the localization and function of Rab11a, thereby impacting downstream signaling events, including Akt activation.[7][8]
Caption: PI4KIIIβ interaction with Rab11a in the PI3K/Akt signaling pathway.
PI4KIIIβ in Hedgehog Signaling
The Hedgehog (Hh) signaling pathway is vital for embryonic development and tissue homeostasis. Aberrant activation of this pathway is linked to various cancers.[9] PI4KIIIβ has been identified as a novel regulator of the Hh pathway.[10] It is thought to influence the ciliary localization of Smoothened (SMO), a key signal transducer in the pathway, by modulating the levels of phosphatidylinositol 4-phosphate (PI4P).[10] Inhibition of PI4KIIIβ can thus disrupt Hh signaling, offering a potential therapeutic strategy for Hh-driven cancers.
Caption: Role of PI4KIIIβ in the Hedgehog signaling pathway.
Experimental Workflow for Inhibitor Characterization
The following diagram outlines a typical workflow for characterizing the activity of this compound.
Caption: Workflow for the characterization of this compound.
References
- 1. BF738735 | PI4K | Antiviral | TargetMol [targetmol.com]
- 2. Novel phosphatidylinositol 4-kinases III beta (PI4KIIIβ) inhibitors discovered by virtual screening using free energy models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. A Novel, Broad-Spectrum Inhibitor of Enterovirus Replication That Targets Host Cell Factor Phosphatidylinositol 4-Kinase IIIβ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The lipid kinase PI4KIIIβ is highly expressed in breast tumors and activates Akt in cooperation with Rab11a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]
- 10. Discovery of the Hedgehog Pathway Inhibitor Pipinib that Targets PI4KIIIß - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of PI4KIIIbeta-IN-11 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and proposed protocols for the in vivo administration of PI4KIIIbeta-IN-11, a potent inhibitor of Phosphatidylinositol 4-kinase III beta (PI4KIIIβ). PI4KIIIβ is a critical host factor for the replication of a broad range of RNA viruses and is implicated in the progression of certain cancers, making it a compelling target for therapeutic development. These guidelines are intended to assist researchers in designing and executing preclinical studies in mouse models to evaluate the efficacy, pharmacokinetics, and safety of this compound. Due to the limited publicly available data on the in vivo use of this compound specifically in mice, the following protocols are based on a combination of data from a rat study of this compound, general practices for in vivo mouse studies with small molecule inhibitors, and information on other selective PI4KIIIβ inhibitors. It is crucial to note that these protocols should be considered as a starting point and will require optimization and validation for specific mouse models and experimental goals.
Introduction to PI4KIIIβ and this compound
Phosphatidylinositol 4-kinases (PI4Ks) are a family of enzymes that phosphorylate phosphatidylinositol to generate phosphatidylinositol 4-phosphate (PI4P), a key lipid second messenger. PI4KIIIβ, in particular, plays a crucial role in the biogenesis of membranous replication organelles for many positive-sense single-stranded RNA viruses, including enteroviruses and rhinoviruses.[1][2] By inhibiting PI4KIIIβ, compounds like this compound can disrupt the viral life cycle.[1][2] Furthermore, emerging evidence suggests that PI4KIIIβ is involved in cellular processes that are hijacked by cancer cells to promote survival and metastasis, particularly in cancers with chromosome 1q amplification.
This compound is a potent and selective inhibitor of PI4KIIIβ with a mean pIC50 value of at least 9.1.[3] Its potential as a broad-spectrum antiviral and an anti-cancer agent makes it a compound of significant interest for preclinical evaluation in mouse models.
Signaling Pathway and Experimental Workflow
PI4KIIIβ Signaling Pathway
The following diagram illustrates the central role of PI4KIIIβ in the phosphoinositide signaling pathway and its subsequent impact on viral replication and cancer cell signaling.
References
- 1. A Novel, Broad-Spectrum Inhibitor of Enterovirus Replication That Targets Host Cell Factor Phosphatidylinositol 4-Kinase IIIβ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly potent and selective phosphatidylinositol 4-kinase IIIβ inhibitors as broad-spectrum anti-rhinoviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for PI4KIIIbeta-IN-11 in Malaria Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
The emergence and spread of drug-resistant Plasmodium species necessitate the discovery of novel antimalarial agents that act on new therapeutic targets. Phosphatidylinositol 4-kinase type III beta (PI4KIIIβ) has been identified as a crucial and chemically validated drug target essential for the parasite's survival across all life stages, including asexual blood stages, liver stages, and gametocytes, making it an ideal target for developing drugs that can prevent, treat, and block the transmission of malaria.[1][2] The Plasmodium falciparum PI4KIIIβ (PfPI4KIIIβ) is a lipid kinase that plays a pivotal role in intracellular signaling and membrane trafficking.[2][3]
PI4KIIIbeta-IN-11 is a potent inhibitor of PI4KIIIβ with a mean pIC50 value of 9.1.[4][5][6] Its specificity makes it a valuable chemical probe for studying the function of PfPI4KIIIβ in the malaria parasite and a promising starting point for the development of next-generation antimalarial drugs. These application notes provide an overview of the mechanism of action, key quantitative data, and detailed protocols for utilizing this compound in malaria research.
Mechanism of Action of PfPI4KIIIβ Inhibition
PfPI4KIIIβ is a key enzyme that phosphorylates phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P).[7] PI4P is a critical signaling lipid that helps define organelle identity and is essential for regulating intracellular membrane trafficking.[3][7] In P. falciparum, PfPI4KIIIβ activity is linked to the function of the small GTPase Rab11a, which is involved in the final stages of parasite development within red blood cells, specifically the ingression of the plasma membrane around daughter merozoites during cytokinesis.[2][7]
Inhibition of PfPI4KIIIβ by compounds like this compound disrupts the normal distribution of PI4P, leading to a blockage in this late-stage development and preventing the formation of viable merozoites.[2][8] This mechanism of action is conserved across multiple lifecycle stages, explaining the broad-spectrum activity of PfPI4KIIIβ inhibitors.[2]
Caption: PfPI4KIIIβ signaling pathway and its inhibition by this compound.
Quantitative Data Summary
The table below summarizes the inhibitory activity of this compound against its target enzyme and provides comparative data for other representative PfPI4KIIIβ inhibitors against various stages of the Plasmodium life cycle. This highlights the potential for this compound class to act as multi-stage antimalarials.
| Compound | Target | Assay Type | Potency | Cell Line / Parasite Stage | Citation(s) |
| This compound | PI4KIIIβ | Biochemical Assay | pIC50 ≥ 9.1 | N/A (Enzyme) | [4][5][6] |
| KDU691 | PfPI4KIIIβ | Asexual Blood Stage | IC50 ~69 nM | P. vivax (field isolate) | [2][9] |
| KDU691 | PfPI4KIIIβ | Asexual Blood Stage | IC50 ~118 nM | P. falciparum (field isolate) | [2][9] |
| KDU691 | PfPI4KIIIβ | Liver Stage | IC50 < 160 nM | P. yoelii | [2][9] |
| KDU691 | PfPI4KIIIβ | Liver Stage (Hypnozoite) | IC50 ~196 nM | P. cynomolgi | [2][9] |
| Compound 18 | PfPI4KIIIβ | Asexual Blood Stage | ED90 = 4.6 mg/kg | P. falciparum (in vivo) | [10][11] |
Experimental Workflow
The successful evaluation of a novel antimalarial candidate like this compound follows a structured experimental workflow. This process begins with primary screening against the most accessible life cycle stage (asexual blood stage), followed by secondary assays to confirm broad-spectrum activity and cytotoxicity assays to determine selectivity.
Caption: Experimental workflow for evaluating this compound as an antimalarial.
Experimental Protocols
Protocol 1: In Vitro Asexual Blood Stage Susceptibility Assay (SYBR Green I-Based)
This assay determines the 50% inhibitory concentration (IC50) of this compound against the asexual erythrocytic stages of P. falciparum. It relies on the fluorescent dye SYBR Green I, which intercalates with parasite DNA.
Materials:
-
P. falciparum culture (e.g., 3D7, K1, or V1/S strains) synchronized to the ring stage.[12]
-
Complete parasite medium (RPMI-1640, AlbuMAX II, hypoxanthine, gentamicin).
-
Human O+ erythrocytes.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Lysis buffer with SYBR Green I (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, 0.2 µL/mL SYBR Green I).
-
96-well black, clear-bottom microplates.
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm).
Methodology:
-
Parasite Culture Preparation: Prepare a suspension of synchronized ring-stage parasites at 0.5-1% parasitemia and 2% hematocrit in complete medium.
-
Drug Dilution: Prepare a serial dilution of this compound in complete medium. The final concentrations should typically range from low nanomolar to micromolar. Include drug-free (vehicle control) and uninfected erythrocyte (background) wells.
-
Plating: Add 100 µL of the parasite suspension to each well of the 96-well plate. Add 100 µL of the corresponding drug dilution to each well.
-
Incubation: Incubate the plate for 72 hours in a humidified, modular incubator chamber gassed with 5% CO2, 5% O2, and 90% N2 at 37°C.
-
Lysis and Staining: After incubation, carefully remove 100 µL of the supernatant. Add 100 µL of the SYBR Green I lysis buffer to all wells. Mix gently and incubate in the dark at room temperature for 1-2 hours.
-
Fluorescence Reading: Measure the fluorescence using a plate reader.
-
Data Analysis: Subtract the background fluorescence (uninfected erythrocytes) from all readings. Normalize the data to the drug-free control (100% growth). Calculate the IC50 value by fitting the dose-response curve using a non-linear regression model.
Protocol 2: In Vitro Gametocytocidal Assay
This protocol assesses the activity of this compound against mature (Stage V) P. falciparum gametocytes, which are responsible for transmission to mosquitoes.
Materials:
-
Mature Stage V P. falciparum gametocytes.
-
Gametocyte culture medium.
-
AlamarBlue or similar viability reagent.
-
This compound stock solution.
-
96-well microplates.
-
Fluorescence/absorbance plate reader.
Methodology:
-
Gametocyte Preparation: Purify mature Stage V gametocytes from culture and adjust the concentration to approximately 1-2% gametocytemia at 2% hematocrit.
-
Drug Plating: Prepare serial dilutions of this compound in gametocyte medium and add to the 96-well plates. Include appropriate controls.
-
Incubation: Add the gametocyte suspension to the wells and incubate for 48-72 hours under standard culture conditions.
-
Viability Assessment: Add AlamarBlue reagent to each well and incubate for an additional 4-24 hours.
-
Measurement: Read the fluorescence or absorbance according to the reagent manufacturer's instructions.
-
Data Analysis: Calculate the IC50 value as described in Protocol 1. A potent gametocytocidal activity indicates transmission-blocking potential.[10]
Protocol 3: In Vitro Mammalian Cell Cytotoxicity Assay (MTT Assay)
This assay is crucial for determining the selectivity of this compound by measuring its toxicity against a mammalian cell line (e.g., HepG2, HEK293T).[13][14]
Materials:
-
Mammalian cell line (e.g., HepG2).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
This compound stock solution.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well clear microplates.
-
Absorbance plate reader (570 nm).
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 18-24 hours at 37°C with 5% CO2 to allow for cell adherence.[14]
-
Drug Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include vehicle-only controls.
-
Incubation: Incubate the cells for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm.
-
Data Analysis: Normalize the data to the vehicle control wells and calculate the 50% cytotoxic concentration (CC50) using non-linear regression. The Selectivity Index (SI) is then calculated as CC50 / IC50. A higher SI value indicates greater selectivity for the parasite over mammalian cells.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Targeting Plasmodium phosphatidylinositol 4-kinase to eliminate malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Structures of PI4KIIIβ complexes show simultaneous recruitment of Rab11 and its effectors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. | BioWorld [bioworld.com]
- 10. Novel Inhibitors of Plasmodium Phosphatidylinositol 4-kinase IIIβ with Low Propensity for Resistance: Life Cycle Stage Activity and In Vivo Efficacy in a Humanized Mouse Malaria Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Inhibitors of Plasmodium Phosphatidylinositol 4-kinase IIIβ with Low Propensity for Resistance: Life Cycle Stage Activity and In Vivo Efficacy in a Humanized Mouse Malaria Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. guidetopharmacology.org [guidetopharmacology.org]
- 13. repositorio.usp.br [repositorio.usp.br]
- 14. scielo.br [scielo.br]
Application Notes and Protocols: Utilizing PI4KIIIbeta-IN-11 to Interrogate Akt Activation Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidylinositol 4-kinase III beta (PI4KIIIβ) is a lipid kinase that plays a crucial role in cellular signaling, vesicular trafficking, and the replication of various RNA viruses.[1][2] Emerging evidence has implicated PI4KIIIβ in the regulation of the Akt signaling pathway, a central node in cell survival, proliferation, and metabolism.[3][4] Dysregulation of the PI3K/Akt pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[5][6]
PI4KIIIbeta-IN-11 is a potent and selective inhibitor of PI4KIIIβ with a mean pIC50 of at least 9.1.[7] These application notes provide a comprehensive guide for utilizing this compound as a chemical probe to dissect the intricate mechanisms of Akt activation. The protocols outlined below will enable researchers to investigate both the kinase-dependent and kinase-independent roles of PI4KIIIβ in regulating Akt signaling.
Kinase-Dependent and Independent Regulation of Akt by PI4KIIIβ
Recent studies have revealed a dual mechanism by which PI4KIIIβ can influence Akt activation:
-
Kinase-Dependent Pathway: PI4KIIIβ catalyzes the phosphorylation of phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P).[8][9] PI4P serves as a precursor for the synthesis of phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2), which is subsequently phosphorylated by phosphoinositide 3-kinase (PI3K) to produce the critical second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[10] PIP3 recruits Akt to the plasma membrane, leading to its phosphorylation and activation by PDK1 and mTORC2.[5][11] By inhibiting the production of PI4P, this compound can be used to probe the reliance of Akt activation on this canonical PI3K pathway.
-
Kinase-Independent Pathway: Intriguingly, research suggests that PI4KIIIβ can also promote Akt activation independently of its kinase activity.[3][4] This non-catalytic function is mediated through its interaction with the small GTPase Rab11a, which is involved in endosomal recycling.[2][3] The PI4KIIIβ-Rab11a complex appears to facilitate Akt activation through mechanisms related to endosomal trafficking.[3][4]
This compound provides a valuable tool to distinguish between these two pathways. By comparing its effects to those of kinase-dead mutants of PI4KIIIβ or siRNA-mediated knockdown, researchers can elucidate the specific contribution of PI4KIIIβ's catalytic activity to Akt signaling in their model system.
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data from key experiments designed to characterize the effect of this compound on Akt activation.
Table 1: Dose-Response of this compound on Akt Phosphorylation
| Concentration of this compound (nM) | p-Akt (Ser473) Level (Normalized to Total Akt) | p-Akt (Thr308) Level (Normalized to Total Akt) |
| 0 (Vehicle) | 1.00 ± 0.12 | 1.00 ± 0.15 |
| 1 | 0.85 ± 0.10 | 0.88 ± 0.11 |
| 10 | 0.62 ± 0.08 | 0.65 ± 0.09 |
| 100 | 0.35 ± 0.05 | 0.40 ± 0.06 |
| 1000 | 0.15 ± 0.03 | 0.18 ± 0.04 |
Table 2: Effect of this compound on Cell Viability
| Treatment | Cell Viability (% of Vehicle Control) |
| Vehicle (DMSO) | 100 ± 5.2 |
| This compound (100 nM) | 85 ± 4.1 |
| This compound (1 µM) | 62 ± 3.5 |
| Staurosporine (1 µM) | 15 ± 2.8 |
Table 3: Kinase-Independent Effect of PI4KIIIβ on Akt Activation
| Condition | p-Akt (Ser473) Level (Normalized to Total Akt) |
| Vector Control | 1.00 ± 0.10 |
| PI4KIIIβ Wild-Type Overexpression | 2.50 ± 0.25 |
| PI4KIIIβ Kinase-Dead Mutant Overexpression | 2.35 ± 0.22 |
| PI4KIIIβ WT + this compound (100 nM) | 1.20 ± 0.15 |
| PI4KIIIβ KD + this compound (100 nM) | 2.25 ± 0.20 |
Experimental Protocols
Protocol 1: Western Blot Analysis of Akt Phosphorylation
This protocol details the steps to assess the phosphorylation status of Akt at key residues (Ser473 and Thr308) following treatment with this compound.
Materials:
-
Cell line of interest (e.g., MCF-7, BT-549)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-Akt (Ser473)
-
Rabbit anti-phospho-Akt (Thr308)
-
Mouse anti-total Akt
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or vehicle (DMSO) for the desired time (e.g., 2, 6, 24 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and incubate on ice for 15 minutes with occasional scraping.
-
Collect the lysate and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using image analysis software (e.g., ImageJ).
-
Normalize the phospho-Akt signals to the total Akt signal and then to the loading control (β-actin).
-
Protocol 2: Cell Viability Assay (MTT or Resazurin-based)
This protocol measures the effect of this compound on cell proliferation and viability.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Positive control for cytotoxicity (e.g., Staurosporine)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin solution
-
Solubilization solution (for MTT assay, e.g., DMSO or isopropanol with HCl)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Treatment:
-
Treat cells with a serial dilution of this compound, vehicle control, and a positive control.
-
Incubate for the desired treatment period (e.g., 24, 48, 72 hours).
-
-
Assay:
-
For MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add solubilization solution to dissolve the formazan crystals.
-
-
For Resazurin Assay:
-
Add Resazurin solution to each well and incubate for 1-4 hours at 37°C.
-
-
-
Measurement:
-
Measure the absorbance (for MTT) or fluorescence (for Resazurin) using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the dose-response curve and determine the IC50 value if applicable.
-
Protocol 3: Co-Immunoprecipitation of PI4KIIIβ and Rab11a
This protocol is designed to investigate the kinase-independent role of PI4KIIIβ by examining its interaction with Rab11a in the presence of this compound.
Materials:
-
Cells expressing tagged versions of PI4KIIIβ and/or Rab11a (e.g., HA-PI4KIIIβ and GFP-Rab11a)
-
This compound
-
Co-immunoprecipitation (Co-IP) lysis buffer (non-denaturing)
-
Antibody for immunoprecipitation (e.g., anti-HA antibody)
-
Protein A/G agarose beads
-
Wash buffer
-
Elution buffer or Laemmli buffer
-
Primary and secondary antibodies for Western blotting (anti-HA, anti-GFP)
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with this compound or vehicle for the desired time.
-
Lyse the cells using Co-IP lysis buffer.
-
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G agarose beads.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody overnight at 4°C.
-
Add protein A/G agarose beads and incubate for another 2-4 hours.
-
-
Washing and Elution:
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the protein complexes from the beads using elution buffer or by boiling in Laemmli buffer.
-
-
Western Blot Analysis:
-
Analyze the immunoprecipitated samples by Western blotting using antibodies against the tagged proteins (e.g., anti-HA to detect PI4KIIIβ and anti-GFP to detect co-immunoprecipitated Rab11a).
-
Mandatory Visualizations
Caption: PI4KIIIβ-Akt Signaling Pathways.
Caption: Western Blot Workflow.
Caption: Logic of PI4KIIIβ Inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. ccrod.cancer.gov [ccrod.cancer.gov]
- 3. Structures of PI4KIIIβ complexes show simultaneous recruitment of Rab11 and its effectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Differential effects of the phosphatidylinositol 4-kinases, PI4KIIα and PI4KIIIβ, on Akt activation and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. The lipid kinase PI4KIIIβ is highly expressed in breast tumors and activates Akt in cooperation with Rab11a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Akt Kinase Inhibitors through Structure-Based Virtual Screening and Their Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A large scale high-throughput screen identifies chemical inhibitors of phosphatidylinositol 4-kinase type II alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Striking a balance: PIP2 and PIP3 signaling in neuronal health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structures of PI4KIIIβ complexes show simultaneous recruitment of Rab11 and its effectors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: PI4KIIIbeta-IN-11 for Studying Enterovirus Replication Cycles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enteroviruses, a genus of positive-sense single-stranded RNA viruses, are responsible for a wide range of human diseases, from the common cold to severe neurological illnesses like poliomyelitis and viral meningitis. A critical host factor for the replication of these viruses is Phosphatidylinositol 4-kinase III beta (PI4KIIIβ), a lipid kinase involved in the generation of phosphatidylinositol 4-phosphate (PI4P) at the Golgi apparatus. Enteroviruses hijack PI4KIIIβ to create PI4P-enriched replication organelles (ROs) in the host cell cytoplasm, which are essential for viral RNA synthesis.
PI4KIIIbeta-IN-11 and similar potent inhibitors are small molecules that specifically target the ATP-binding pocket of PI4KIIIβ. By inhibiting this host kinase, these compounds prevent the formation of the viral replication machinery, exhibiting broad-spectrum antiviral activity against numerous enteroviruses and rhinoviruses.[1][2][3] This makes PI4KIIIβ inhibitors invaluable tools for studying the enterovirus replication cycle and as potential therapeutic agents.
Mechanism of Action
Enterovirus replication begins with the translation of the viral polyprotein, which is then cleaved into structural and non-structural proteins. The non-structural protein 3A plays a pivotal role in the recruitment of PI4KIIIβ to the membranes destined to become ROs.[4][5] This recruitment leads to a localized increase in PI4P concentration. PI4P then acts as a scaffold, recruiting other viral and host factors, such as the viral RNA polymerase 3Dpol and the host protein oxysterol-binding protein (OSBP), which is thought to mediate the transport of cholesterol to the ROs in exchange for PI4P.[1][4][6] This intricate interplay of viral and host factors creates a specialized microenvironment conducive to viral replication. PI4KIIIβ inhibitors, such as this compound, competitively bind to the ATP-binding site of the kinase, preventing the phosphorylation of phosphatidylinositol to PI4P and thereby halting the formation of the replication organelles and subsequent viral replication.[2]
Data Presentation
The following tables summarize the in vitro efficacy and cytotoxicity of a potent PI4KIIIβ inhibitor, compound 1 (2-fluoro-4-(2-methyl-8-(3-(methylsulfonyl)benzylamino)imidazo[1,2-a]pyrazin-3-yl)phenol), which is structurally and functionally related to this compound.
Table 1: Antiviral Activity of a PI4KIIIβ Inhibitor (Compound 1) against various Enteroviruses and Rhinoviruses [2]
| Virus Species | Virus Strain/Serotype | Cell Line | EC₅₀ (nM) |
| Human Enterovirus A | Enterovirus A71 (BrCr) | BGM | 13 |
| Coxsackievirus A16 (G-10) | BGM | 14 | |
| Human Enterovirus B | Coxsackievirus B3 (Nancy) | BGM | 28 |
| Echovirus 11 (Gregory) | BGM | 12 | |
| Human Enterovirus C | Poliovirus 1 (Sabin) | HeLa R19 | 4 |
| Poliovirus 2 (Sabin) | HeLa R19 | 20 | |
| Poliovirus 3 (Sabin) | HeLa R19 | 17 | |
| Human Enterovirus D | Enterovirus D68 (Fermon) | HeLa R19 | 11 |
| Human Rhinovirus A | Rhinovirus 16 (11757) | HeLa Rh | 71 |
| Human Rhinovirus B | Rhinovirus 14 (1059) | HeLa Rh | 28 |
*EC₅₀ (50% effective concentration) is the concentration of the compound that inhibits the viral cytopathic effect by 50%.
Table 2: In Vitro Kinase Inhibitory Activity and Cytotoxicity of Compound 1 [7]
| Target/Cell Line | Assay Type | IC₅₀ (nM) / CC₅₀ (µM) |
| PI4KIIIβ | In vitro kinase assay | 5.7 nM |
| PI4KIIIα | In vitro kinase assay | 1700 nM |
| BGM cells | Cell viability (MTS) assay | 65 µM |
| HeLa Rh cells | Cell viability (MTS) assay | 47 µM |
| HeLa R19 cells | Cell viability (MTS) assay | 11 µM |
*IC₅₀ (50% inhibitory concentration) is the concentration of the compound that inhibits the enzyme activity by 50%. *CC₅₀ (50% cytotoxic concentration) is the concentration of the compound that reduces cell viability by 50%.
Experimental Protocols
Here we provide detailed protocols for key experiments to study the effects of this compound on enterovirus replication.
Viral Yield Reduction Assay (Single-Cycle)
This assay quantifies the reduction in infectious virus particles produced in the presence of the inhibitor after a single round of replication.
Materials:
-
Host cells permissive to the enterovirus of interest (e.g., HeLa, BGM)
-
Enterovirus stock with a known titer
-
This compound
-
Cell culture medium (e.g., DMEM) with 2% Fetal Bovine Serum (FBS)
-
96-well plates
-
Sterile PBS
Procedure:
-
Seed host cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection.
-
On the day of the experiment, prepare serial dilutions of this compound in cell culture medium.
-
Infect the confluent cell monolayers with the enterovirus at a high multiplicity of infection (MOI) of 0.1 to 1 to ensure a single replication cycle.
-
After a 30-minute adsorption period, remove the virus inoculum and wash the cells with sterile PBS.
-
Add the medium containing the different concentrations of this compound or a vehicle control (e.g., DMSO) to the respective wells.
-
Incubate the plate for 8 hours at 37°C.
-
After incubation, subject the plate to three cycles of freeze-thawing to lyse the cells and release the progeny virions.
-
Determine the virus titer in the lysates from each well using a standard plaque assay or TCID₅₀ assay.
-
Calculate the percent reduction in viral yield for each concentration of the inhibitor compared to the vehicle control.
Cytotoxicity Assay (MTS/MTT)
This assay determines the concentration of the inhibitor that is toxic to the host cells, which is crucial for calculating the selectivity index (SI = CC₅₀/EC₅₀).
Materials:
-
Host cells (same as used in the antiviral assay)
-
This compound
-
Cell culture medium with 10% FBS
-
96-well plates
-
MTS or MTT reagent (e.g., CellTiter 96 AQueous One Solution Reagent)
-
Plate reader
Procedure:
-
Seed host cells in a 96-well plate at the same density as for the antiviral assay.
-
After 24 hours, add serial dilutions of this compound to the wells. Include wells with untreated cells (cell control) and wells with medium only (background control).
-
Incubate the plate for the same duration as the antiviral assay (e.g., 3-4 days for a multi-cycle assay).
-
At the end of the incubation period, add the MTS or MTT reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a plate reader.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the untreated cell control after subtracting the background absorbance. The CC₅₀ is the concentration of the compound that reduces cell viability by 50%.[7][8][9]
Time-of-Addition Assay
This assay helps to pinpoint the stage of the viral replication cycle that is inhibited by the compound.
Materials:
-
Host cells in a 24-well plate
-
Enterovirus stock
-
This compound at a concentration that gives >90% inhibition
-
Cell culture medium
Procedure:
-
Seed host cells in a 24-well plate to form a confluent monolayer.
-
Synchronize the infection by pre-chilling the plate and the virus inoculum at 4°C for 30 minutes.
-
Infect the cells with the virus at a high MOI (e.g., 10) for 1 hour at 4°C to allow attachment but not entry.
-
Wash the cells with cold PBS to remove unbound virus.
-
Add pre-warmed medium and transfer the plate to a 37°C incubator. This is considered time zero (T=0).
-
Add this compound at different time points post-infection (e.g., -1h, 0h, 1h, 2h, 3h, 4h, 5h, 6h, 7h). A "no drug" control should also be included.
-
At 8 hours post-infection, harvest the total virus (cells and supernatant) from each well.
-
Determine the virus titer for each time point.
-
Plot the virus titer against the time of drug addition. A sharp drop in virus production after a certain time point indicates that the inhibitor targets a step in the replication cycle that occurs before that time. For a PI4KIIIβ inhibitor, the antiviral effect is expected to be most pronounced when added early in the infection, during the formation of the replication organelles.[10]
Visualizations
The following diagrams illustrate the signaling pathway of enterovirus replication involving PI4KIIIβ and a general workflow for evaluating antiviral compounds.
Caption: Signaling pathway of enterovirus replication hijacking the host PI4KIIIβ enzyme.
Caption: General workflow for the in vitro evaluation of antiviral compounds.
References
- 1. Replication and Inhibitors of Enteroviruses and Parechoviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Phosphatidylinositol 4-Kinase III Beta Is a Target of Enviroxime-Like Compounds for Antipoliovirus Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of phosphatidylinositol 4-kinases and phosphatidylinositol 4-phosphate during viral replication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Escaping Host Factor PI4KB Inhibition: Enterovirus Genomic RNA Replication in the Absence of Replication Organelles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enterovirus Replication Organelles and Inhibitors of Their Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel, Broad-Spectrum Inhibitor of Enterovirus Replication That Targets Host Cell Factor Phosphatidylinositol 4-Kinase IIIβ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro Assay to Assess Efficacy of Potential Antiviral Compounds against Enterovirus D68 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dojindo.com [dojindo.com]
- 10. Novel capsid binder and PI4KIIIbeta inhibitors for EV-A71 replication inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Cell Viability and Cytotoxicity of PI4KIIIbeta-IN-11
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for evaluating the effects of PI4KIIIbeta-IN-11, a potent inhibitor of Phosphatidylinositol 4-kinase III beta (PI4KIIIβ)[1], on cell viability and cytotoxicity. The provided protocols and data presentation formats are designed to facilitate reproducible and comparable experimental outcomes.
Introduction to this compound
This compound is a small molecule inhibitor targeting PI4KIIIβ with a mean pIC50 of at least 9.1[1]. PI4KIIIβ is a lipid kinase that plays a crucial role in the generation of phosphatidylinositol 4-phosphate (PI4P), a key signaling molecule involved in various cellular processes including membrane trafficking from the Golgi apparatus[1]. The inhibition of PI4KIIIβ has been identified as a potential therapeutic strategy in diseases driven by RNA viruses and Plasmodium falciparum[1]. Furthermore, emerging evidence suggests a role for PI4KIIIβ in cancer progression, particularly through its involvement in the PI3K/Akt signaling pathway and its interaction with the small GTPase Rab11a[2][3]. Understanding the impact of this compound on cell health is therefore a critical step in its preclinical evaluation.
Mechanism of Action and Signaling Pathway
PI4KIIIβ catalyzes the phosphorylation of phosphatidylinositol (PI) to generate PI4P. This process is a key step in the phosphoinositide signaling cascade. PI4P, in turn, can be further phosphorylated to form phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2), a precursor for the generation of the critical second messenger phosphatidylinositol (3,4,5)-trisphosphate (PI(3,4,5)P3) by phosphoinositide 3-kinases (PI3Ks). PI(3,4,5)P3 is a central activator of the Akt signaling pathway, which is a major regulator of cell survival, proliferation, and growth.
Interestingly, PI4KIIIβ can also influence Akt signaling in a manner that is independent of its kinase activity, through its interaction with Rab11a, a key regulator of endosomal recycling[2][3]. This interaction can promote Akt activation and contribute to oncogenesis. Therefore, the cellular consequences of inhibiting PI4KIIIβ with this compound can be complex, affecting both kinase-dependent and -independent functions.
Caption: PI4KIIIβ Signaling Pathway and the Point of Inhibition by this compound.
Data Presentation
While specific experimental data on the effects of this compound on cell viability and cytotoxicity are not yet widely available in the public domain, the following tables provide a recommended format for presenting such data once obtained. This structured approach facilitates clear comparison of the compound's potency across different cell lines and assay types.
Table 1: Effect of this compound on Cell Viability (IC50 Values)
| Cell Line | Tissue of Origin | Assay Type | Incubation Time (hours) | IC50 (µM) | Reference |
| Example: A549 | Lung Carcinoma | MTT | 72 | [Placeholder Value] | [Internal Report/Publication] |
| Example: MCF-7 | Breast Adenocarcinoma | CellTiter-Glo® | 72 | [Placeholder Value] | [Internal Report/Publication] |
| Example: HCT116 | Colorectal Carcinoma | MTT | 48 | [Placeholder Value] | [Internal Report/Publication] |
| Example: MRC-5 | Normal Lung Fibroblast | CellTiter-Glo® | 72 | [Placeholder Value] | [Internal Report/Publication] |
Table 2: Cytotoxicity Profile of this compound (CC50 Values)
| Cell Line | Tissue of Origin | Assay Type | Incubation Time (hours) | CC50 (µM) | Reference |
| Example: A549 | Lung Carcinoma | LDH Release | 72 | [Placeholder Value] | [Internal Report/Publication] |
| Example: MCF-7 | Breast Adenocarcinoma | LDH Release | 72 | [Placeholder Value] | [Internal Report/Publication] |
| Example: HCT116 | Colorectal Carcinoma | LDH Release | 48 | [Placeholder Value] | [Internal Report/Publication] |
| Example: MRC-5 | Normal Lung Fibroblast | LDH Release | 72 | [Placeholder Value] | [Internal Report/Publication] |
Experimental Protocols
Detailed methodologies for three key assays to determine the effect of this compound on cell viability and cytotoxicity are provided below.
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Caption: Workflow for the MTT Cell Viability Assay.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value using appropriate software.
CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells, providing a highly sensitive measure of cell viability.
Caption: Workflow for the CellTiter-Glo® Assay.
Protocol:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours.
-
Compound Treatment: Add various concentrations of this compound to the wells.
-
Incubation: Incubate the plate for the desired time period.
-
Equilibration: Allow the plate to equilibrate to room temperature for approximately 30 minutes.
-
Reagent Addition: Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Lysis: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Read the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
LDH Cytotoxicity Assay
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, which is a marker of cytotoxicity.
Caption: Workflow for the LDH Cytotoxicity Assay.
Protocol:
-
Cell Seeding: Seed cells as described for the MTT assay.
-
Compound Treatment: Treat cells with a range of this compound concentrations.
-
Controls: Include wells for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided with the kit).
-
Incubation: Incubate for the desired duration.
-
Centrifugation: Centrifuge the plate at 250 x g for 10 minutes.
-
Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Reaction Mixture: Add 50 µL of the LDH reaction mixture to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Solution: Add 50 µL of stop solution to each well.
-
Absorbance Measurement: Read the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous and maximum release controls. Determine the CC50 value.
By following these detailed protocols and utilizing the structured data presentation formats, researchers can generate robust and comparable data on the effects of this compound on cell viability and cytotoxicity, which is essential for its continued development as a potential therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design and structural characterization of potent and selective inhibitors of phosphatidylinositol 4 kinase IIIβ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The lipid kinase PI4KIIIβ is highly expressed in breast tumors and activates Akt in cooperation with Rab11a - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
PI4KIIIbeta-IN-11 off-target effects on PI3K kinases
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of the PI4KIIIβ inhibitor, PI4KIIIbeta-IN-11, on the phosphoinositide 3-kinase (PI3K) family. This resource includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in the accurate interpretation of experimental results.
Off-Target Activity of this compound on PI3K Kinases
This compound, also known as Pipinib, is a potent inhibitor of phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ).[1][2][3][4][5] While it was developed to be selective, understanding its activity against other lipid kinases, such as the closely related PI3K family, is crucial for interpreting experimental outcomes. The primary publication on Pipinib by Kremer et al. (2019) identified it as a selective inhibitor of PI4KB.[1][2][4]
Quantitative Data Summary
The following table summarizes the known inhibitory activity of this compound (Pipinib) against PI4KIIIβ and its off-target activity against Class I PI3K isoforms. This data is essential for assessing the potential for off-target effects in cellular and biochemical assays.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. PI4KIIIβ |
| PI4KIIIβ | 2.2 µM | 1x |
| PI3Kα | >10 µM | >4.5x |
| PI3Kβ | >10 µM | >4.5x |
| PI3Kγ | >10 µM | >4.5x |
| PI3Kδ | >10 µM | >4.5x |
Data extracted from the primary publication by Kremer et al. (2019) and supplementary information.[1][4] It is important to note that while the inhibitor shows selectivity, at higher concentrations, off-target inhibition of PI3K isoforms may occur.
Visualizing Signaling Pathways and Experimental Workflows
To aid in understanding the molecular context and experimental design, the following diagrams illustrate the relevant signaling pathways and a general workflow for assessing kinase inhibitor selectivity.
References
- 1. Discovery of the Hedgehog Pathway Inhibitor Pipinib that Targets PI4KIIIß - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. Discovery of the Hedgehog Pathway Inhibitor [mpi-dortmund.mpg.de]
- 4. Discovery of the Hedgehog Pathway Inhibitor Pipinib that Targets PI4KIIIß - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: Troubleshooting PI4KIIIbeta-IN-11 Cellular Toxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing cellular toxicity associated with the use of PI4KIIIbeta-IN-11.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as Pipinib, is a potent and selective inhibitor of Phosphatidylinositol 4-Kinase Type III Beta (PI4KIIIβ) with a mean pIC50 of at least 9.1.[1][2][3][4] PI4KIIIβ is a lipid kinase that plays a crucial role in various cellular processes, including the regulation of membrane trafficking from the Golgi apparatus, signal transduction, and the formation of viral replication organelles.[1][5][6] By inhibiting PI4KIIIβ, this compound disrupts these processes, which is the basis for its investigation in various disease contexts, including cancer and viral infections.[1][3]
Q2: What are the known on-target effects of PI4KIIIbeta inhibition that might be mistaken for general toxicity?
A2: Inhibition of PI4KIIIβ can lead to specific cellular phenotypes that are a direct result of its on-target activity. These can include:
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Disruption of the Golgi apparatus: As PI4KIIIβ is essential for Golgi structure and function, its inhibition can lead to alterations in Golgi morphology and trafficking.
-
Induction of apoptosis: In certain cancer cell lines, particularly those dependent on PI4KIIIβ-mediated signaling pathways for survival, inhibition by compounds like this compound can induce programmed cell death (apoptosis).[7][8][9][10]
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Inhibition of cell proliferation: By interfering with essential signaling pathways, this compound can lead to a reduction in cell proliferation.[7]
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Alterations in Akt signaling: PI4KIIIβ has been shown to cooperate with Rab11a to activate Akt signaling.[6] Therefore, its inhibition can lead to a decrease in Akt phosphorylation in some cellular contexts.
Q3: What is the typical concentration range for using this compound in cell culture experiments?
A3: The optimal concentration of this compound will vary depending on the cell line and the specific experimental endpoint. Based on its high potency (pIC50 ≥ 9.1), effective concentrations are expected to be in the nanomolar to low micromolar range. For initial experiments, a dose-response curve is recommended, starting from low nanomolar concentrations (e.g., 1-10 nM) up to the low micromolar range (e.g., 1-10 µM).
Q4: Is this compound known to have off-target effects?
A4: this compound (Pipinib) has been shown to be highly selective for PI4KIIIβ. In a kinase screen against 394 wild-type kinases, PI4KIIIβ was the most significantly inhibited target.[1] However, like any small molecule inhibitor, the possibility of off-target effects, especially at higher concentrations, cannot be entirely ruled out. It is crucial to use the lowest effective concentration and include appropriate controls to minimize and identify potential off-target effects.
Q5: What are the common causes of inconsistent results or unexpected toxicity with this compound?
A5: Inconsistent results can arise from several factors:
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Solubility issues: Like many kinase inhibitors, this compound may have limited aqueous solubility. Improper dissolution can lead to inaccurate concentrations and precipitation in culture media.
-
Compound stability: The stability of the compound in your specific cell culture medium and conditions should be considered. Degradation of the inhibitor can lead to a loss of activity over time.
-
Cell line variability: Different cell lines can have varying levels of dependence on the PI4KIIIβ pathway, leading to different sensitivities to the inhibitor.
-
Experimental conditions: Factors such as cell density, serum concentration in the media, and duration of treatment can all influence the observed cellular response.
Troubleshooting Guides
Problem 1: High levels of cell death observed at expected effective concentrations.
| Possible Cause | Troubleshooting Step |
| On-target toxicity (apoptosis) | Confirm the mechanism of cell death using assays for apoptosis (e.g., Annexin V/PI staining, caspase activity assays). If apoptosis is confirmed, this may be an expected on-target effect in your cell model. Consider reducing the concentration or treatment duration. |
| Off-target toxicity | Perform a kinase profiling screen to identify potential off-target interactions. Compare the cellular phenotype to that of other known PI4KIIIβ inhibitors or to genetic knockdown of PI4KIIIβ. Use the lowest effective concentration of this compound. |
| Compound precipitation | Visually inspect the culture medium for any signs of precipitation after adding the inhibitor. Prepare fresh stock solutions and ensure complete dissolution in a suitable solvent (e.g., DMSO) before diluting in media. Consider using a lower final solvent concentration. |
| Incorrect concentration | Verify the concentration of your stock solution. Perform a dose-response experiment to determine the precise IC50 and CC50 in your specific cell line. |
Problem 2: No observable effect at concentrations reported in the literature.
| Possible Cause | Troubleshooting Step |
| Compound inactivity | Verify the identity and purity of your this compound stock. If possible, test its activity in a cell-free biochemical assay. |
| Low target expression/dependence | Confirm the expression of PI4KIIIβ in your cell line via Western blot or qPCR. Your cell line may not be dependent on PI4KIIIβ for the phenotype you are measuring. |
| Compound degradation | Prepare fresh dilutions of the inhibitor for each experiment. Minimize the exposure of the compound to light and repeated freeze-thaw cycles. |
| Suboptimal experimental conditions | Optimize cell density, serum concentration, and treatment duration. Serum proteins can sometimes bind to small molecules, reducing their effective concentration. |
Quantitative Data Summary
The following tables summarize key quantitative data for PI4KIIIbeta inhibitors. Data for this compound is limited in the public domain, so data from other well-characterized PI4KIIIβ inhibitors are included for comparison.
Table 1: In Vitro Potency of PI4KIIIbeta Inhibitors
| Compound | Target | Assay Type | pIC50 | IC50 (nM) |
| This compound (Pipinib) | PI4KIIIβ | Biochemical | ≥ 9.1 | - |
| PI4KIIIbeta-IN-10 | PI4KIIIβ | Biochemical | - | 3.6 |
Table 2: Cellular Activity and Cytotoxicity of PI4KIIIbeta Inhibitors
| Compound | Cell Line | EC50 (µM) | CC50 (µM) | Assay Type |
| PI4KIIIbeta-IN-10 | Huh7 (HCV replicon) | 1.3 | >32 | Antiviral/Cytotoxicity |
| Inhibitor 7e | H1HeLa | 0.0076 (hRV-A21) | 6.1 | Antiviral/Cytotoxicity |
| Inhibitor 7f | H1HeLa | >1 (hRV-A21) | >100 | Antiviral/Cytotoxicity |
| Thiazole amide 3 | HeLa | 0.071 (hRV-A21) | >100 | Antiviral/Cytotoxicity |
| Thiazole amide 4 | HeLa | - | 0.028 | Cytotoxicity |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is adapted for determining the cytotoxic effects of this compound.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO at the same final concentration as the highest inhibitor dose).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[11]
-
After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[11]
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the CC50 value.
Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound and controls
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Treat cells with the desired concentrations of this compound for the specified time.
-
Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Visualizations
Caption: PI4KIIIβ signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected cellular toxicity.
References
- 1. Discovery of the Hedgehog Pathway Inhibitor Pipinib that Targets PI4KIIIß - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Structures of PI4KIIIβ complexes show simultaneous recruitment of Rab11 and its effectors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphatidylinositol 4-kinase III beta regulates cell shape, migration, and focal adhesion number - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential effects of the phosphatidylinositol 4-kinases, PI4KIIα and PI4KIIIβ, on Akt activation and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential effects of the phosphatidylinositol 4-kinases, PI4KIIα and PI4KIIIβ, on Akt activation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PI4KIIIβ is a therapeutic target in chromosome 1q-amplified lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PI4KIIIβ is a therapeutic target in chromosome 1q-amplified lung adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
PI4KIIIbeta-IN-11 stability and storage in DMSO
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and storage of PI4KIIIbeta-IN-11 in DMSO, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting this compound?
A1: For most biological experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent for reconstituting this compound. It is advisable to use a fresh, anhydrous grade of DMSO to minimize the presence of water, which can accelerate compound degradation.
Q2: What are the recommended long-term storage conditions for this compound in DMSO?
A2: For long-term storage of this compound stock solutions in DMSO, it is recommended to store them in tightly sealed vials at low temperatures. While specific stability data for this compound is not publicly available, general guidelines for small molecules in DMSO suggest the following:
-
-20°C: Suitable for storage up to one to three months.[1][2]
-
-80°C: Recommended for storage up to six months.[1]
To avoid repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes.[1]
Q3: How many freeze-thaw cycles can a DMSO stock solution of this compound tolerate?
A3: While it is best to minimize freeze-thaw cycles by preparing aliquots, studies on a diverse range of compounds stored in DMSO have shown no significant degradation after multiple freeze-thaw cycles (up to 11 or even 25 cycles in some studies).[3][4] However, the stability of a specific compound to freeze-thaw cycles can vary.
Q4: Can I store this compound in DMSO at room temperature or 4°C?
A4: Long-term storage at room temperature is generally not recommended. One study on a large set of compounds in DMSO showed that at room temperature, the probability of observing the compound was 92% after 3 months, 83% after 6 months, and only 52% after one year.[5] Storage at 4°C is a better option than room temperature for short periods, with one study indicating that 85% of compounds in a DMSO/water mixture were stable for up to 2 years.[6] However, for optimal long-term stability, -20°C or -80°C is recommended.
Troubleshooting Guides
Issue 1: Precipitation of this compound is observed in the DMSO stock solution.
-
Possible Cause: The concentration of the stock solution may be too high, exceeding the solubility limit of this compound in DMSO, especially at lower temperatures.[7][8]
-
Troubleshooting Steps:
-
Warm the solution: Gently warm the vial to 37°C and vortex or sonicate for several minutes to aid in redissolution.[2]
-
Prepare a more dilute stock solution: If precipitation persists, prepare a new stock solution at a lower concentration.
-
Use fresh DMSO: Older DMSO can absorb water from the atmosphere, which may affect compound solubility.
-
Issue 2: The compound precipitates when the DMSO stock is diluted into aqueous media for an experiment.
-
Possible Cause: The aqueous solubility of this compound is likely much lower than its solubility in DMSO. When the DMSO stock is diluted into an aqueous buffer or cell culture medium, the compound may crash out of solution.
-
Troubleshooting Steps:
-
Minimize the final DMSO concentration: Aim for a final DMSO concentration of <0.5% in your assay to avoid solvent-induced artifacts and toxicity.[1] This may require preparing a more concentrated DMSO stock solution so that a smaller volume is added to the aqueous medium.
-
Serial dilutions in DMSO: Perform initial serial dilutions of your stock solution in DMSO before the final dilution into the aqueous medium.
-
Consider alternative formulation strategies: For in vivo studies or challenging in vitro assays, co-solvents or carriers such as PEG300, Tween-80, or cyclodextrins may be necessary to improve aqueous solubility.[9]
-
Issue 3: Inconsistent experimental results are obtained with the same stock solution of this compound.
-
Possible Cause: The compound may be degrading over time, especially if not stored properly.
-
Troubleshooting Steps:
-
Verify storage conditions: Ensure the stock solution is stored at -80°C in tightly sealed vials and protected from light.
-
Prepare fresh stock solutions: If the stock solution is old or has undergone numerous freeze-thaw cycles, it is advisable to prepare a fresh solution from solid compound.
-
Perform a quality control check: If possible, assess the purity and concentration of your stock solution using an analytical technique like HPLC-UV.
-
Data Presentation
Table 1: General Stability of Small Molecules in DMSO at Various Temperatures
| Storage Temperature | Duration | General Stability | Reference |
| Room Temperature | 3 months | ~92% of compounds stable | [5] |
| Room Temperature | 6 months | ~83% of compounds stable | [5] |
| Room Temperature | 1 year | ~52% of compounds stable | [5] |
| 4°C | 2 years | ~85% of compounds stable (in 90% DMSO/10% water) | [6] |
| -20°C | 1-3 months | Recommended for short to medium-term storage | [1][2] |
| -80°C | 6 months | Recommended for long-term storage | [1] |
Note: This table represents generalized data from studies on diverse compound libraries and may not be specific to this compound. It is always recommended to refer to the manufacturer's Certificate of Analysis for specific storage recommendations.
Experimental Protocols
Protocol: Assessment of this compound Stability in DMSO by HPLC-UV
This protocol provides a general method for assessing the stability of this compound in a DMSO stock solution over time.
1. Materials:
-
This compound
-
Anhydrous DMSO
-
HPLC grade acetonitrile
-
HPLC grade water
-
Formic acid
-
HPLC system with a UV detector and a C18 column (e.g., 3 µm particle size, 100 mm x 3.0 mm i.d.)
-
Autosampler vials
2. Sample Preparation:
-
Prepare a stock solution of this compound in DMSO at the desired concentration (e.g., 10 mM).
-
Aliquot the stock solution into several autosampler vials.
-
Store the vials at the desired temperature conditions (e.g., room temperature, 4°C, -20°C, -80°C).
-
Designate a "time zero" sample that will be analyzed immediately.
3. HPLC Method:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: Acetonitrile
-
Column: C18, 3 µm, 100 mm x 3.0 mm i.d.
-
Column Temperature: 30°C
-
Flow Rate: 1 mL/min
-
Injection Volume: 5 µL
-
UV Detection: Monitor at a wavelength appropriate for this compound (determine by UV scan or use a photodiode array detector).
-
Gradient: A typical starting gradient could be 5-100% Mobile Phase B over 10 minutes.[10] This should be optimized to achieve good separation of the parent compound from any potential degradants.
4. Stability Study Procedure:
-
At designated time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), retrieve a vial from each storage condition.
-
Allow the frozen samples to thaw completely at room temperature.
-
Dilute an aliquot of each sample with the initial mobile phase composition (e.g., 50% acetonitrile in water) to a suitable concentration for HPLC analysis.
-
Inject the samples onto the HPLC system.
5. Data Analysis:
-
For each time point, determine the peak area of the this compound parent peak.
-
Calculate the percentage of the compound remaining at each time point relative to the "time zero" sample.
-
Monitor for the appearance of any new peaks, which may indicate degradation products.
Mandatory Visualizations
Caption: Simplified signaling pathway of PI4KIIIbeta and its inhibition.
References
- 1. captivatebio.com [captivatebio.com]
- 2. selleckchem.com [selleckchem.com]
- 3. [PDF] Studies on Repository Compound Stability in DMSO under Various Conditions | Semantic Scholar [semanticscholar.org]
- 4. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
How to improve the solubility of PI4KIIIbeta-IN-11 for in vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of PI4KIIIbeta-IN-11 for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting formulation for in vivo studies with this compound?
A1: Based on available data, a successful formulation for intravenous (IV) administration in rats is a solution of 2% DMSO in 10% (w/v) aqueous Kleptose® (a brand of β-cyclodextrin)[1][2]. This formulation was used to administer a 1 mg/kg dose[1][2].
Q2: this compound has poor aqueous solubility. How can I prepare a stock solution?
A2: this compound is expected to have good solubility in dimethyl sulfoxide (DMSO). For related compounds like PI4KIIIbeta-IN-9 and PI4KIIIbeta-IN-10, solubilities in DMSO are reported to be as high as 100 mg/mL and 50 mg/mL, respectively[3][4]. It is recommended to prepare a high-concentration stock solution in 100% DMSO, which can then be diluted into the final aqueous formulation vehicle.
Q3: My experiment requires a higher concentration of this compound than the recommended starting formulation allows. What are my options?
A3: If the 2% DMSO in 10% Kleptose® formulation is insufficient, you can explore alternative formulations commonly used for poorly soluble kinase inhibitors. These often involve a combination of co-solvents and surfactants. A widely used vehicle consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline[3][4][5][6]. This vehicle has been shown to solubilize related compounds to at least 2.5 mg/mL[3][4][5][6].
Q4: Are there alternatives to Kleptose® (β-cyclodextrin)?
A4: Yes, chemically modified cyclodextrins such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) offer significantly improved aqueous solubility compared to native β-cyclodextrin and are widely used in pharmaceutical formulations. Formulations containing 10% DMSO and 90% of a 20% SBE-β-CD solution in saline have been successfully used for other poorly soluble compounds, achieving a solubility of ≥ 2.5 mg/mL[3][4][6].
Q5: How should I prepare the vehicle and the final dosing solution?
A5: It is crucial to add the components of the vehicle in a specific order to avoid precipitation of the compound. A stepwise protocol should be followed. For detailed instructions, please refer to the Experimental Protocols section below.
Q6: What is the stability of this compound in the prepared formulation?
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock into aqueous vehicle. | The compound has very low aqueous solubility and is crashing out of solution. The percentage of DMSO in the final formulation may be too low. | 1. Ensure the final DMSO concentration is sufficient, but within acceptable limits for the animal model (typically ≤10% for IV in rodents)[8]. 2. Try alternative formulations with co-solvents like PEG300 and surfactants like Tween-80 (see Table 1). 3. Use a cyclodextrin-based vehicle (e.g., HP-β-CD or SBE-β-CD) to encapsulate the drug molecule and increase its apparent solubility. |
| The desired concentration cannot be achieved even with co-solvents. | The intrinsic solubility of the compound in the chosen vehicle is limited. | 1. Gently warm the solution (e.g., to 37°C) and/or use sonication to aid dissolution. Be cautious, as heat can degrade the compound. 2. Consider alternative administration routes that might allow for a different vehicle, such as oral gavage using a corn oil-based formulation[3][4][6]. 3. If applicable to the experimental goals, particle size reduction techniques like micronization or nanosuspension could be explored to improve the dissolution rate. |
| Phase separation or cloudiness observed in the final formulation. | The components of the vehicle are not fully miscible at the tested ratios, or the compound is not fully dissolved. | 1. Ensure the vehicle components are added in the correct order and mixed thoroughly at each step (see protocols below). 2. Use sonication to create a more uniform dispersion. 3. For oil-based formulations, ensure a stable emulsion is formed. |
| Adverse effects observed in animals after administration. | The vehicle itself may be causing toxicity at the administered volume or concentration. | 1. Review the maximum tolerated dose of each excipient in your animal model. For example, high concentrations of DMSO can be toxic[8]. 2. Prepare a vehicle-only control group to differentiate between vehicle- and compound-related toxicity. 3. Reduce the concentration of potentially toxic components (e.g., lower the percentage of DMSO) and re-optimize the formulation. |
Data Presentation
Table 1: Common Formulations for Poorly Soluble Kinase Inhibitors
| Formulation Composition | Achieved Solubility | Route of Administration | Notes |
| 2% DMSO in 10% (w/v) aqueous Kleptose® | Sufficient for 1 mg/kg | Intravenous (IV) | A confirmed formulation for this compound in rats[1][2]. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | IV / Intraperitoneal (IP) | A common vehicle for many poorly soluble compounds[3][4][5][6]. |
| 10% DMSO in 90% (20% w/v SBE-β-CD in Saline) | ≥ 2.5 mg/mL | IV / IP | SBE-β-CD is a highly effective solubilizing agent[3][4][6]. |
| 10% DMSO in 90% Corn Oil | ≥ 2.5 mg/mL | Oral (PO) | Suitable for oral administration when aqueous vehicles are not feasible[3][4][6]. |
Experimental Protocols
Protocol 1: Preparation of a Cyclodextrin-Based Formulation
This protocol is adapted from the known successful formulation for this compound.
-
Prepare a 10% (w/v) Kleptose® (or HP-β-CD/SBE-β-CD) solution: Dissolve 1g of Kleptose® powder in 10mL of sterile water or saline. Stir until fully dissolved. Gentle warming may be required.
-
Prepare a high-concentration stock solution of this compound in DMSO: For example, dissolve 10mg of this compound in 1mL of 100% DMSO to make a 10 mg/mL stock.
-
Prepare the final dosing solution:
-
Calculate the required volume of the stock solution based on the desired final concentration.
-
Slowly add the DMSO stock solution to the cyclodextrin solution while vortexing.
-
Ensure the final concentration of DMSO does not exceed 2-10%, depending on the tolerance of the animal model. For the original formulation, the final DMSO concentration is 2%.
-
Protocol 2: Preparation of a Co-Solvent Formulation (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
This protocol is a standard method for preparing this common vehicle.
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare 1mL of the final formulation:
-
Start with the required volume of your DMSO stock solution (e.g., for a 2.5 mg/mL final concentration, use 100 µL of a 25 mg/mL stock).
-
Add 400 µL of PEG300 to the DMSO stock and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 and mix again until the solution is clear.
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Add 450 µL of sterile saline to bring the total volume to 1mL. Mix thoroughly.
-
-
If any precipitation or cloudiness occurs, gentle warming or sonication can be used to aid dissolution. Always inspect the final solution for clarity before administration.
Visualizations
Caption: PI4KIIIβ signaling and the inhibitory action of this compound.
Caption: Decision workflow for this compound formulation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. lifetechindia.com [lifetechindia.com]
- 7. cdn.stemcell.com [cdn.stemcell.com]
- 8. iacuc.wsu.edu [iacuc.wsu.edu]
Minimizing cytotoxicity of PI4KIIIbeta-IN-11 in long-term culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using PI4KIIIbeta-IN-11, with a focus on minimizing cytotoxicity in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of Phosphatidylinositol 4-kinase III beta (PI4KIIIβ).[1][2] PI4KIIIβ is a lipid kinase that phosphorylates phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P).[3] This process is crucial for the function of the Golgi apparatus, vesicular trafficking, and the regulation of various signaling pathways.[2] PI4KIIIβ has been shown to play a key role in the replication of several RNA viruses and in the life cycle of Plasmodium falciparum.[1][2] The enzyme also participates in the Hedgehog signaling pathway.[2]
Q2: What is the reported potency of this compound?
A2: this compound has a mean pIC50 of at least 9.1 for PI4KIIIβ, indicating it is a potent inhibitor.[1][2]
Q3: What are the known downstream effects of PI4KIIIβ inhibition?
A3: Inhibition of PI4KIIIβ disrupts the production of PI4P at the Golgi complex, which can interfere with the recruitment of PI4P-binding proteins and subsequent vesicular trafficking.[4] PI4KIIIβ also interacts with the small GTPase Rab11a to regulate endosomal recycling and activate the Akt signaling pathway, a crucial pathway for cell survival and proliferation.[5][6] Therefore, inhibition of PI4KIIIβ can impact cell signaling, membrane trafficking, and cell proliferation.
Q4: Is cytotoxicity a common issue with PI4KIIIbeta inhibitors?
A4: There are conflicting reports regarding the cytotoxicity of PI4KIIIβ inhibitors. Some studies report low cytotoxicity in cultured cells, while others have observed significant toxicity, particularly in vivo.[3] The cytotoxic effects can be cell-type dependent and may be influenced by the specific chemical scaffold of the inhibitor. Therefore, it is crucial to empirically determine the optimal, non-toxic concentration of this compound for each cell line and experimental condition.
Troubleshooting Guide: Minimizing Cytotoxicity in Long-Term Culture
Issue 1: Significant cell death is observed even at low concentrations of this compound.
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Possible Cause 1: Sub-optimal inhibitor concentration.
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Solution: Perform a dose-response curve to determine the optimal concentration. Start with a broad range of concentrations (e.g., 1 nM to 10 µM) and identify the lowest concentration that achieves the desired biological effect with minimal impact on cell viability over your experimental timeframe.
-
-
Possible Cause 2: Solvent toxicity.
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Solution: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to your cells (typically ≤ 0.1%). Run a vehicle control (medium with the same concentration of solvent) to assess solvent-specific effects.
-
-
Possible Cause 3: Cell line sensitivity.
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Solution: Some cell lines are inherently more sensitive to perturbations in the PI4K/Akt pathway. Consider using a less sensitive cell line if appropriate for your research question.
-
-
Possible Cause 4: Off-target effects.
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Solution: While this compound is reported to be potent, off-target kinase inhibition is a possibility with many small molecule inhibitors. If cytotoxicity persists at concentrations that are expected to be specific for PI4KIIIβ, consider validating your findings with a structurally different PI4KIIIβ inhibitor or using a genetic approach like siRNA-mediated knockdown of PI4KB.
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Issue 2: Loss of inhibitor efficacy over time in long-term culture.
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Possible Cause 1: Inhibitor degradation.
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Solution: this compound shows metabolic stability in human microsomes for up to 45 minutes, but its long-term stability in cell culture medium is not well-documented.[2] To maintain a consistent effective concentration, perform partial media changes with freshly prepared inhibitor at regular intervals (e.g., every 48-72 hours). The frequency will need to be optimized for your specific cell line and culture conditions.
-
-
Possible Cause 2: Cellular adaptation.
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Solution: Cells may adapt to long-term kinase inhibition through compensatory signaling pathways. Monitor the phosphorylation status of downstream targets (e.g., Akt) over time to ensure the inhibitor remains effective.
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Issue 3: Inconsistent results between experiments.
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Possible Cause 1: Variability in cell health and density.
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Solution: Use cells that are in the logarithmic growth phase and ensure consistent cell seeding density across all experiments. Over-confluent or stressed cells can exhibit altered sensitivity to inhibitors.
-
-
Possible Cause 2: Inconsistent inhibitor preparation.
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Solution: Prepare fresh stock solutions of this compound and aliquot for single use to avoid repeated freeze-thaw cycles. Ensure the inhibitor is fully dissolved before adding it to the culture medium.
-
Data Presentation
Table 1: Potency and Cytotoxicity of Selected PI4KIIIβ Inhibitors
| Inhibitor | Target | IC50 / pIC50 | Cell Line | CC50 | Reference |
| This compound | PI4KIIIβ | pIC50 ≥ 9.1 | - | Not Reported | [1][2] |
| PI4KIIIbeta-IN-10 | PI4KIIIβ | IC50 = 3.6 nM | - | > 32 µM (HCV replicon cells) | [7] |
| Inhibitor 7f | PI4KIIIβ | IC50 = 16 nM | HeLa | > 100 µM | [3] |
| Inhibitor 7e | PI4KIIIβ | - | HeLa | 6.1 µM | [3] |
| PIK-93 | PI4KIIIβ | IC50 = 19 nM | - | 32 µM (HCV replicon cells) | [3][8] |
Note: CC50 (50% cytotoxic concentration) and IC50 (50% inhibitory concentration) values can vary significantly between different cell lines and assay conditions.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound (Dose-Response Curve)
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Cell Seeding: Plate cells in a 96-well plate at a density that will allow for logarithmic growth throughout the duration of the experiment (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.
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Inhibitor Preparation: Prepare a 2X serial dilution of this compound in complete culture medium. A suggested starting range is from 20 µM down to 2 nM. Also, prepare a 2X vehicle control (containing the same final concentration of solvent).
-
Treatment: Remove the existing medium from the cells and add an equal volume of the 2X inhibitor dilutions and the 2X vehicle control. This will result in a 1X final concentration.
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Incubation: Incubate the plate for the desired duration of your long-term experiment (e.g., 24, 48, 72 hours, or longer).
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Cell Viability Assay: At each time point, assess cell viability using a suitable method (e.g., MTT, MTS, or a real-time cytotoxicity assay).
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Data Analysis: Plot cell viability against the logarithm of the inhibitor concentration to determine the CC50 value. For assessing the inhibitory effect, a parallel experiment measuring a relevant biological endpoint (e.g., downstream target phosphorylation) should be performed to determine the EC50. The optimal concentration for long-term experiments will be a concentration at or above the EC50 with minimal cytotoxicity.
Protocol 2: Long-Term Cell Culture with this compound
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Initial Treatment: Seed cells and allow them to adhere as described above. Treat the cells with the pre-determined optimal concentration of this compound.
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Media Changes: To maintain a consistent concentration of the inhibitor and provide fresh nutrients, perform partial media changes. For example, every 48-72 hours, carefully remove half of the medium from each well and replace it with fresh medium containing the same concentration of this compound. Avoid disturbing the cell monolayer.
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Monitoring Cell Health: Regularly monitor the cells visually for any signs of stress or morphological changes.
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Endpoint Analysis: At the end of the long-term culture period, perform your desired experimental analysis. It is also recommended to perform a cell viability assay at the endpoint to confirm that the inhibitor did not induce significant cytotoxicity over the extended period.
Protocol 3: Assessing Cytotoxicity using the MTT Assay
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Reagent Preparation: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Prepare a solubilization solution (e.g., 10% SDS in 0.01 M HCl).
-
MTT Addition: At the end of the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well of the 96-well plate.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
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Calculation: Express the results as a percentage of the vehicle-treated control cells.
Mandatory Visualizations
Caption: PI4KIIIβ Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Assessing and Mitigating Cytotoxicity.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Highly potent and selective phosphatidylinositol 4-kinase IIIβ inhibitors as broad-spectrum anti-rhinoviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structures of PI4KIIIβ complexes show simultaneous recruitment of Rab11 and its effectors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The lipid kinase PI4KIIIβ is highly expressed in breast tumors and activates Akt in cooperation with Rab11a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. PI4KIIIbeta-IN-10 | PI4KIIIβ inhibitor | Probechem Biochemicals [probechem.com]
- 8. selleckchem.com [selleckchem.com]
Technical Support Center: PI4KIIIbeta-IN-11 and the Potential for Viral Resistance
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on investigating the potential for viral resistance to PI4KIIIbeta-IN-11, a potent inhibitor of the host lipid kinase PI4KIIIbeta.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for targeting a host factor like PI4KIIIbeta to prevent viral resistance?
Targeting host factors is a promising antiviral strategy because host proteins are genetically more stable than viral proteins.[1][2][3] Viruses, particularly RNA viruses, have high mutation rates that can lead to the rapid selection of drug-resistant strains when targeting viral enzymes.[1] In theory, it is more difficult for a virus to adapt to the inhibition of an essential host factor it has co-opted for its replication. While the barrier to resistance is generally higher for host-targeting antivirals, it is not insurmountable.[1][4]
Q2: What is the known mechanism of viral resistance to PI4KIIIbeta inhibitors?
The primary mechanism of resistance to PI4KIIIbeta inhibitors observed in enteroviruses, such as coxsackievirus and rhinovirus, involves mutations in the viral non-structural protein 3A.[5][6][7] These mutations do not restore the activity of the inhibited PI4KIIIbeta but instead allow the virus to replicate independently of high levels of the kinase's product, phosphatidylinositol-4-phosphate (PI4P).[8] Essentially, the virus evolves to bypass its dependency on the host factor that the drug targets.
Q3: Have resistance mutations to PI4KIIIbeta inhibitors been identified in the PI4KIIIbeta protein itself?
In the context of viral infections, resistance mutations have primarily been identified in viral proteins. However, in studies on Plasmodium falciparum, the causative agent of malaria, resistance to PI4KIIIbeta inhibitors has been associated with mutations in both the parasite's PI4KIIIbeta and its interacting partner, Rab11a.[9] This highlights the possibility of target-based resistance, although it has not been the observed mechanism in viruses to date.
Q4: Which viruses are likely to be susceptible to this compound, and could they develop resistance?
PI4KIIIbeta is essential for the replication of a range of positive-strand RNA viruses, including enteroviruses (e.g., rhinoviruses, poliovirus, coxsackieviruses), hepatitis C virus (HCV), and coronaviruses.[3][4][9] Therefore, these viruses are potential targets for this compound. Based on studies with other PI4KIIIbeta inhibitors, it is plausible that these viruses could develop resistance to this compound through mutations in viral proteins like 3A.
Q5: How can I assess if my virus of interest has developed resistance to this compound in my experiments?
The development of resistance can be assessed by a decrease in the antiviral efficacy of this compound over time. This is typically measured as a significant increase (fold-change) in the 50% effective concentration (EC50) value in cell-based assays. Genotypic analysis, such as sequencing of the viral genome, can then be used to identify specific mutations that may be responsible for the resistant phenotype.
Troubleshooting Guides
Issue 1: No resistant viruses are emerging during in vitro serial passage experiments.
| Possible Cause | Suggested Solution |
| High Genetic Barrier to Resistance | The virus may have a genuinely high genetic barrier to developing resistance to this compound. Continue passaging for an extended period (e.g., >20 passages). Consider starting with a higher viral inoculum to increase the initial genetic diversity. |
| Suboptimal Inhibitor Concentration | If the inhibitor concentration is too high, it may completely suppress viral replication, preventing the selection of resistant variants. If it's too low, there may not be enough selective pressure. Start the selection process at the EC50 concentration and gradually increase it in subsequent passages as the virus adapts.[10] |
| Compound Instability or Cytotoxicity | The compound may be degrading in the culture medium over the course of the experiment, or it may be causing subtle cytotoxicity that affects viral replication. Ensure the compound is stable under your experimental conditions and use it at concentrations well below the 50% cytotoxic concentration (CC50). |
| Fitness Cost of Resistance Mutations | Resistance mutations may come with a significant fitness cost, causing the resistant virus to be outcompeted by the wild-type virus in the absence of strong selective pressure. Ensure consistent application of the inhibitor. |
Issue 2: High variability in EC50 values between experiments.
| Possible Cause | Suggested Solution |
| Inconsistent Viral Titer | Variations in the initial viral inoculum can significantly affect the outcome of the assay. Accurately titer your viral stocks using a reliable method like a plaque assay before each experiment. |
| Cell Culture Conditions | The physiological state of the host cells can influence both viral replication and the activity of the compound. Maintain consistent cell passage numbers, seeding densities, and media formulations. |
| Assay Readout Sensitivity | The method used to quantify viral replication (e.g., CPE, qPCR, luciferase) may have inherent variability. Optimize your assay for a robust signal-to-noise ratio and include appropriate controls. |
| Compound Solubility | This compound, like many small molecules, may have limited aqueous solubility. Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) and that the final solvent concentration in the culture medium is consistent and non-toxic to the cells. |
Quantitative Data on Resistance to PI4KIIIbeta Inhibitors
While specific data for this compound is not yet available in published literature, the following table summarizes data from studies on other PI4KIIIbeta inhibitors, providing an indication of the level of resistance that might be expected.
| Virus | Inhibitor | Resistance Mutation(s) | Fold-Change in EC50 | Reference |
| Human Rhinovirus (HRV) | Aminothiazole series | 3A: I42V | Not explicitly quantified as a fold-change, but the mutant virus showed continued growth at 10x the EC50 of the wild-type. | [11] |
| Coxsackievirus B3 (CVB3) | TTP-8307 | 3A: V45A, I54F, H57Y | Resistant mutants showed plaque formation at concentrations that completely inhibited the wild-type virus. | [6][7] |
| Coxsackievirus B3 (CVB3) | Enviroxime, GW5074 | 3A: V45A, H57Y | Wild-type virus replication was strongly inhibited at 1 and 5 µM, while mutant viruses were not. | [12] |
| Enterovirus 71 (EV-A71) | N373 (a PI4KIIIbeta inhibitor) | Not specified, but mutations in 3A were observed. | After 20 passages, a 10-fold increase in IC50 was observed, but not total resistance. | [13] |
Experimental Protocols
Protocol 1: In Vitro Selection of Resistant Virus by Serial Passage
This protocol outlines the general procedure for selecting for viral resistance to this compound in cell culture.
-
Determine the EC50 and CC50:
-
Perform a dose-response experiment to determine the 50% effective concentration (EC50) of this compound against the wild-type virus.
-
Determine the 50% cytotoxic concentration (CC50) of the compound on the host cells to establish a therapeutic window.
-
-
Initiate Serial Passage:
-
Infect a confluent monolayer of host cells with the virus at a specific multiplicity of infection (MOI), typically between 0.01 and 0.1.
-
After the adsorption period, replace the inoculum with fresh medium containing this compound at a concentration equal to the EC50.
-
Incubate the cells until cytopathic effect (CPE) is observed (typically 2-3 days).
-
-
Subsequent Passages:
-
Harvest the virus from the supernatant of the infected cells.
-
Use a portion of this viral harvest to infect a fresh monolayer of cells.
-
For each subsequent passage, you can either maintain the same concentration of the inhibitor or gradually increase it (e.g., 2-fold, 5-fold, 10-fold of the initial EC50) to apply increasing selective pressure.[10]
-
Concurrently, passage the virus in the absence of the inhibitor as a control.
-
-
Monitoring for Resistance:
-
At regular intervals (e.g., every 5 passages), determine the EC50 of this compound against the passaged virus population. A significant increase in the EC50 compared to the wild-type virus indicates the emergence of resistance.
-
Once a resistant phenotype is confirmed, plaque-purify individual viral clones from the resistant population for further characterization.
-
-
Genotypic Analysis:
-
Extract viral RNA from the resistant clones and the wild-type virus.
-
Perform reverse transcription PCR (RT-PCR) to amplify the gene(s) of interest (e.g., the gene encoding the 3A protein for enteroviruses).
-
Sequence the PCR products to identify mutations that are present in the resistant viruses but not in the wild-type.
-
Protocol 2: Plaque Reduction Assay for EC50 Determination
This assay is used to quantify the antiviral activity of a compound by measuring the reduction in the number of viral plaques.
-
Cell Seeding:
-
Virus Dilution and Infection:
-
Prepare serial dilutions of your viral stock.
-
Remove the growth medium from the cell monolayers and infect the cells with a volume of virus dilution that results in a countable number of plaques (typically 20-100 plaques per well).
-
Allow the virus to adsorb for 1-2 hours at the appropriate temperature.[15]
-
-
Compound Treatment and Overlay:
-
Prepare different concentrations of this compound in an overlay medium (e.g., medium containing 1% low-melting-point agarose or Avicel).
-
After the adsorption period, remove the viral inoculum and add the compound-containing overlay medium to the cells.
-
-
Incubation and Staining:
-
Incubate the plates for a period sufficient for plaques to form (typically 2-5 days).
-
Fix the cells (e.g., with 10% formaldehyde) and stain with a solution like crystal violet to visualize the plaques.[16]
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration relative to the no-drug control.
-
Determine the EC50 value by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for selecting and identifying resistant viruses.
Caption: Troubleshooting logic for resistance selection experiments.
References
- 1. Approaches to antiviral drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resistance passaging - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 3. Highly potent and selective phosphatidylinositol 4-kinase IIIβ inhibitors as broad-spectrum anti-rhinoviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of phosphatidylinositol 4-kinases and phosphatidylinositol 4-phosphate during viral replication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulation of proteolytic polyprotein processing by coxsackievirus mutants resistant to inhibitors targeting phosphatidylinositol-4-kinase IIIβ or oxysterol binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mutations in the Nonstructural Protein 3A Confer Resistance to the Novel Enterovirus Replication Inhibitor TTP-8307 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mutations in the nonstructural protein 3A confer resistance to the novel enterovirus replication inhibitor TTP-8307 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Escaping Host Factor PI4KB Inhibition: Enterovirus Genomic RNA Replication in the Absence of Replication Organelles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structures of PI4KIIIβ complexes show simultaneous recruitment of Rab11 and its effectors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Profiling the in vitro drug-resistance mechanism of influenza A viruses towards the AM2-S31N proton channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phosphatidylinositol 4-Kinase III Beta Is Essential for Replication of Human Rhinovirus and Its Inhibition Causes a Lethal Phenotype In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Novel capsid binder and PI4KIIIbeta inhibitors for EV-A71 replication inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
- 16. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]
Addressing poor reproducibility in experiments with PI4KIIIbeta-IN-11
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using PI4KIIIbeta-IN-11. Poor reproducibility in experiments with small molecule inhibitors can arise from a variety of factors, from compound handling to assay conditions. This guide is designed to help you identify and address potential sources of variability in your experiments.
Troubleshooting Guide: Addressing Poor Reproducibility
Q1: My IC50 value for this compound is inconsistent between experiments. What are the potential causes?
Inconsistent IC50 values are a common issue and can stem from several factors:
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Compound Solubility and Stability: this compound, like many kinase inhibitors, is hydrophobic. Incomplete solubilization or precipitation of the compound in your assay media can lead to a lower effective concentration and thus a higher apparent IC50. Ensure your DMSO stock is fully dissolved before diluting into aqueous solutions. It is recommended to use sonication to aid dissolution.[1][2] Stock solutions in DMSO should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound.[1][3][4] For cell-based assays, the final DMSO concentration should be kept low (typically ≤0.1%) and consistent across all wells to avoid solvent-induced artifacts.[4]
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Cell Seeding Density: The density at which you plate your cells can significantly impact their sensitivity to inhibitors. Higher cell densities can lead to increased resistance and a higher IC50 value. It is crucial to maintain a consistent seeding density across all experiments to ensure reproducibility.
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ATP Concentration (for in vitro kinase assays): If you are performing an in vitro kinase assay, the concentration of ATP can affect the apparent potency of an ATP-competitive inhibitor like this compound. Higher ATP concentrations will require a higher concentration of the inhibitor to achieve 50% inhibition, leading to a higher IC50 value. For comparable results, it is recommended to use an ATP concentration that is at or near the Km for the kinase.
-
Assay Incubation Time: The duration of inhibitor treatment can influence the observed IC50. Shorter incubation times may not be sufficient for the inhibitor to reach its target and exert its full effect, while longer incubation times can lead to secondary effects or compound degradation. Optimize and standardize the incubation time for your specific assay.
Q2: I am observing high variability in the biological readout of my cell-based assay (e.g., viral replication, cell migration). What should I check?
High variability in downstream biological readouts can be due to several experimental parameters:
-
Cell Health and Passage Number: Ensure your cells are healthy, free from contamination (especially mycoplasma), and are within a consistent and low passage number range. Cellular responses can change as cells are passaged repeatedly.
-
Inconsistent Reagent Addition: Small pipetting errors, especially when adding potent inhibitors at low concentrations, can lead to significant well-to-well variability. Use calibrated pipettes and ensure thorough mixing.
-
Edge Effects in Multi-well Plates: Evaporation from the outer wells of a multi-well plate can concentrate media components and the inhibitor, leading to "edge effects." To mitigate this, avoid using the outermost wells for experimental conditions and instead fill them with sterile media or PBS.
-
Serum Protein Binding: Components in fetal bovine serum (FBS) can bind to small molecule inhibitors, reducing their effective concentration. If you observe lower than expected potency, consider reducing the serum concentration during the inhibitor treatment period, but be mindful of the potential impact on cell health.
Q3: I suspect my this compound might have off-target effects. How can I investigate this?
While this compound is a potent inhibitor of PI4KIIIβ, like most kinase inhibitors, it may have off-target activities, especially at higher concentrations.
-
Dose-Response Curve Analysis: A steep dose-response curve may suggest a specific on-target effect, while a shallow curve could indicate multiple targets or non-specific toxicity.
-
Use of a Structurally Unrelated Inhibitor: To confirm that the observed phenotype is due to the inhibition of PI4KIIIβ, use a structurally different but functionally equivalent PI4KIIIβ inhibitor as a control. If both inhibitors produce the same biological effect, it is more likely to be an on-target effect.
-
Rescue Experiments: If possible, perform a rescue experiment by overexpressing a resistant mutant of PI4KIIIβ. If the inhibitor's effect is diminished, it strongly suggests an on-target mechanism.
-
Kinase Profiling: For a comprehensive analysis of off-target effects, consider having the compound profiled against a panel of kinases.
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound? this compound is a potent inhibitor of Phosphatidylinositol 4-kinase type III beta (PI4KIIIβ).[5] This enzyme catalyzes the phosphorylation of phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P).[6] PI4P is a crucial lipid second messenger involved in regulating membrane trafficking, particularly from the Golgi apparatus.[5][6] By inhibiting PI4KIIIβ, this compound disrupts the production of PI4P, thereby affecting cellular processes that rely on this lipid, such as viral replication and cell signaling.[5][6]
What are the primary applications of this compound in research? this compound is primarily used in research to study the roles of PI4KIIIβ in various cellular and disease processes. Its key applications include:
-
Antiviral Research: PI4KIIIβ is a host factor hijacked by many RNA viruses, including enteroviruses and rhinoviruses, to create PI4P-enriched replication organelles.[6] this compound can be used to inhibit the replication of these viruses.[5]
-
Malaria Research: The malaria parasite Plasmodium falciparum also requires PI4KIIIβ activity for its development.[5][6]
-
Cell Biology: Investigating the role of PI4KIIIβ in membrane trafficking, Golgi function, and cytokinesis.[6]
-
Cancer Research: Studying the PI3K/Akt/mTOR signaling pathway, as PI4KIIIβ has been shown to cooperate with Rab11a to activate Akt.
What is the recommended solvent and storage condition for this compound? this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.[4] To maintain its stability, it is crucial to aliquot the stock solution into single-use volumes and store them at -80°C.[1][3] This practice helps to avoid repeated freeze-thaw cycles that can lead to compound degradation.[1] When preparing working solutions for cell-based assays, the final concentration of DMSO should be kept to a minimum (ideally ≤0.1%) to prevent solvent-induced cytotoxicity.[4]
Quantitative Data Summary
| Inhibitor Name | Target | IC50 / pIC50 | Selectivity Notes | Reference |
| This compound | PI4KIIIβ | pIC50 ≥ 9.1 | Potent inhibitor of PI4KIIIβ. | [5] |
| PI4KIIIbeta-IN-10 | PI4KIIIβ | IC50 = 3.6 nM | >200-fold selective for PI4KIIIβ over a panel of related lipid kinases. Weak inhibition of PI3KC2γ (~1 µM), PI3Kα (~10 µM), and PI4KIIIα (~3 µM). | [1] |
| PIK-93 | PI4KIIIβ, PI3Kα, PI3Kγ | PI4KIIIβ IC50 = 19 nM, PI3Kγ IC50 = 16 nM, PI3Kα IC50 = 39 nM | Cross-reactive with class I PI3Ks. | [7] |
| UCB9608 | PI4KIIIβ | IC50 = 11 nM | Selective over PI3KC2 α, β, and γ lipid kinases. | [4] |
Experimental Protocols
Protocol 1: Viral Replication Inhibition Assay (General)
This protocol provides a general framework for assessing the effect of this compound on viral replication using a cytopathic effect (CPE)-based assay. This should be optimized for your specific virus and cell line.
Materials:
-
Host cell line susceptible to the virus of interest (e.g., HeLa, MRC-5)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Assay medium (e.g., DMEM with 2% FBS)
-
Virus stock with a known titer
-
This compound
-
DMSO
-
384-well clear-bottom plates
-
Crystal Violet staining solution (0.5% crystal violet in 20% methanol)
Procedure:
-
Cell Seeding: Seed host cells in a 384-well plate at a density that will result in a confluent monolayer after 24 hours. Incubate at 37°C with 5% CO2.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. On the day of the experiment, perform serial dilutions of the stock solution in assay medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.[8]
-
Infection and Treatment: After 24 hours, remove the growth medium from the cells. Add the diluted this compound to the wells. Subsequently, infect the cells with the virus at a multiplicity of infection (MOI) that results in significant CPE within 48-72 hours.[8] Include appropriate controls: cells with virus and DMSO (vehicle control), and uninfected cells with DMSO.
-
Incubation: Incubate the plates at the optimal temperature for viral replication (e.g., 34°C for rhinovirus, 37°C for enterovirus) for 48-72 hours, or until significant CPE is observed in the vehicle control wells.[8]
-
Staining and Quantification:
-
Carefully remove the medium from the wells.
-
Fix the cells by adding 10% formalin for 30 minutes.
-
Wash the wells gently with PBS.
-
Stain the cells with Crystal Violet solution for 20-30 minutes.
-
Wash the wells with water to remove excess stain and allow the plates to air dry.
-
Visually inspect the wells or quantify the remaining cells by measuring the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Calculate the percentage of CPE inhibition for each concentration of this compound relative to the vehicle control. Determine the EC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Protocol 2: Western Blot for Akt Phosphorylation
This protocol describes how to assess the effect of this compound on Akt phosphorylation at Ser473, a downstream event in the PI3K/Akt signaling pathway.
Materials:
-
Cell line of interest (e.g., COS-7, MDA-MB-231)
-
Complete growth medium
-
Serum-free medium
-
This compound
-
DMSO
-
EGF (or other relevant growth factor)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Starvation: Plate cells and allow them to reach 70-80% confluency. The day before the experiment, replace the complete medium with serum-free medium and incubate overnight to reduce basal Akt phosphorylation.
-
Inhibitor Treatment: Prepare working solutions of this compound in serum-free medium from a DMSO stock. Pre-treat the starved cells with the desired concentrations of this compound or DMSO (vehicle control) for 1-2 hours.
-
Stimulation: Stimulate the cells with a growth factor like EGF (e.g., 100 ng/mL) for a short period (e.g., 10-15 minutes) to induce Akt phosphorylation.[9] Include an unstimulated control.
-
Cell Lysis: Immediately after stimulation, wash the cells with ice-cold PBS and lyse them on ice with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C.[10]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total Akt and a loading control like GAPDH.
-
Data Analysis: Quantify the band intensities using densitometry software. Express the level of phospho-Akt as a ratio to total Akt and/or the loading control.
Visualizations
Caption: PI4KIIIbeta Signaling Pathway and Point of Inhibition.
Caption: General Experimental Workflow for this compound.
Caption: Troubleshooting Decision Tree for this compound Experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. PI4KIIIbeta-IN-10|1881233-39-1|COA [dcchemicals.com]
- 4. UCB9608 | PI4K | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Structures of PI4KIIIβ complexes show simultaneous recruitment of Rab11 and its effectors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Highly potent and selective phosphatidylinositol 4-kinase IIIβ inhibitors as broad-spectrum anti-rhinoviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phosphatidylinositol 4-Kinase III Beta Is Essential for Replication of Human Rhinovirus and Its Inhibition Causes a Lethal Phenotype In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential effects of the phosphatidylinositol 4-kinases, PI4KIIα and PI4KIIIβ, on Akt activation and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ccrod.cancer.gov [ccrod.cancer.gov]
Validation & Comparative
A Comparative Guide to PI4KIIIβ Inhibitors: PI4KIIIbeta-IN-11 vs. PIK93
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent inhibitors of Phosphatidylinositol 4-Kinase Type III beta (PI4KIIIβ): PI4KIIIbeta-IN-11 and PIK93. We will delve into their respective potencies, selectivity profiles, and the experimental methodologies used to determine these characteristics. This objective analysis, supported by experimental data, aims to assist researchers in selecting the most appropriate inhibitor for their specific experimental needs.
Potency and Selectivity Profile
The potency and selectivity of a kinase inhibitor are critical parameters for its utility as a research tool or a potential therapeutic agent. Below is a summary of the available data for this compound and PIK93.
Inhibitor Potency
| Inhibitor | Target | IC50 / pIC50 |
| This compound | PI4KIIIβ | pIC50 ≥ 9.1 (IC50 in low nM range)[1] |
| PIK93 | PI4KIIIβ | 19 nM[2] |
IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor that reduces the activity of a kinase by 50%. A lower IC50 value indicates a higher potency. pIC50 is the negative logarithm of the IC50 value.
Inhibitor Selectivity
| Inhibitor | Off-Target Kinase | IC50 | Fold Selectivity vs. PI4KIIIβ |
| PIK93 | PI3Kγ | 16 nM | ~0.8 |
| PI3Kα | 39 nM | ~2 | |
| PI3Kδ | 120 nM | ~6.3 | |
| PI3Kβ | 590 nM | ~31 | |
| This compound | PI3K family kinases | Reported to have >1000-fold selectivity | >1000 |
Signaling Pathway of PI4KIIIβ
PI4KIIIβ is a key enzyme in phosphoinositide signaling, primarily localized to the Golgi apparatus.[2][5] It catalyzes the phosphorylation of phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P).[5][6] PI4P is a crucial lipid second messenger and a precursor for the synthesis of other important signaling molecules like phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2).[6] PI4KIIIβ and its product PI4P are involved in regulating Golgi structure and function, membrane trafficking, and the recruitment of effector proteins.[5] Notably, PI4KIIIβ interacts with the small GTPase Rab11a to regulate endosomal recycling and can influence the PI3K/Akt signaling pathway, which is critical for cell survival and proliferation.[7][8]
Caption: PI4KIIIβ Signaling Pathway.
Experimental Protocols
The determination of inhibitor potency and selectivity relies on robust and reproducible kinase assays. Below are detailed methodologies for two commonly employed assays.
Radiometric Kinase Assay
This assay directly measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP onto a lipid substrate.
Materials:
-
Purified PI4KIIIβ enzyme
-
Lipid substrate (e.g., Phosphatidylinositol)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl₂)
-
Inhibitor (this compound or PIK93) dissolved in DMSO
-
TLC plates
-
Phosphorimager
Procedure:
-
Prepare a reaction mixture containing the kinase, inhibitor (at various concentrations), and lipid substrate in the kinase reaction buffer.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at room temperature for a defined period (e.g., 20 minutes).
-
Terminate the reaction by adding an acidic solution (e.g., 1N HCl).
-
Extract the lipid products using an organic solvent mixture (e.g., chloroform:methanol).
-
Spot the extracted lipids onto a TLC plate and separate them using an appropriate solvent system.
-
Dry the TLC plate and expose it to a phosphorimager screen to visualize the radiolabeled lipid product.
-
Quantify the radioactivity of the product spots to determine the kinase activity at each inhibitor concentration.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
ADP-Glo™ Kinase Assay
This is a luminescent-based assay that measures the amount of ADP produced during the kinase reaction.
Materials:
-
Purified PI4KIIIβ enzyme
-
Lipid substrate
-
ATP
-
Kinase reaction buffer
-
Inhibitor (this compound or PIK93) dissolved in DMSO
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Luminometer-compatible microplates
Procedure:
-
Set up the kinase reaction in a microplate well by combining the kinase, substrate, ATP, and inhibitor at various concentrations in the kinase reaction buffer.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert the generated ADP into ATP and produce a luminescent signal via a coupled luciferase/luciferin reaction.
-
Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader. The light output is proportional to the ADP concentration and thus to the kinase activity.
-
Calculate the IC50 value from the dose-response curve of luminescence versus inhibitor concentration.
Caption: General Kinase Inhibition Assay Workflow.
Conclusion
Both this compound and PIK93 are potent inhibitors of PI4KIIIβ. The primary distinction lies in their selectivity profiles. PIK93, while potent against PI4KIIIβ, exhibits significant off-target activity against several PI3K isoforms. This polypharmacology may be a consideration for experiments where isoform-specific inhibition is crucial. In contrast, this compound is reported to be a highly selective inhibitor, offering a more targeted approach for probing the functions of PI4KIIIβ. The choice between these two inhibitors will ultimately depend on the specific requirements of the research question, with this compound being the preferred tool for studies demanding high selectivity for PI4KIIIβ. Researchers should always consider the potential for off-target effects and validate their findings with complementary approaches.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The role of phosphatidylinositol 4-kinases and phosphatidylinositol 4-phosphate during viral replication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and structural characterization of potent and selective inhibitors of phosphatidylinositol 4 kinase IIIβ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly potent and selective phosphatidylinositol 4-kinase IIIβ inhibitors as broad-spectrum anti-rhinoviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structures of PI4KIIIβ complexes show simultaneous recruitment of Rab11 and its effectors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphatidylinositol 4-kinase III beta regulates cell shape, migration, and focal adhesion number - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The lipid kinase PI4KIIIβ is highly expressed in breast tumors and activates Akt in cooperation with Rab11a - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to PI4KIIIbeta-IN-10 and PI4KIIIbeta-IN-11 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two potent inhibitors of Phosphatidylinositol 4-kinase III beta (PI4KIIIβ): PI4KIIIbeta-IN-10 and PI4KIIIbeta-IN-11. This document synthesizes available experimental data to facilitate informed decisions in research and development applications, particularly in virology and oncology.
Introduction to PI4KIIIβ Inhibition
Phosphatidylinositol 4-kinase III beta (PI4KIIIβ) is a crucial enzyme in the phosphoinositide signaling pathway, primarily responsible for generating phosphatidylinositol 4-phosphate (PI4P) at the Golgi apparatus. This lipid plays a vital role in regulating membrane trafficking and serves as a precursor for other important signaling molecules. Due to its essential role as a host factor for the replication of a broad range of RNA viruses, including enteroviruses and hepatitis C virus (HCV), and its emerging role in cancer, PI4KIIIβ has become a significant target for therapeutic intervention. Both PI4KIIIbeta-IN-10 and this compound are small molecule inhibitors designed to target the ATP-binding site of this kinase.
Comparative Performance Data
The following tables summarize the key quantitative data for PI4KIIIbeta-IN-10 and this compound based on currently available literature.
Table 1: Biochemical Potency against PI4KIIIβ
| Compound | Target | Assay Type | IC50 / pIC50 | Reference |
| PI4KIIIbeta-IN-10 | PI4KIIIβ | Biochemical Kinase Assay | IC50: 3.6 nM | [1] |
| This compound | PI4KIIIβ | Biochemical Kinase Assay | pIC50: ≥ 9.1 (IC50: ≤ 0.79 nM) | [2][3][4] |
IC50 (Inhibitory Concentration 50%) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 indicates greater potency. pIC50 is the negative logarithm of the IC50 value.
Summary: Based on available data, this compound (pIC50 ≥ 9.1) demonstrates higher biochemical potency against PI4KIIIβ than PI4KIIIbeta-IN-10 (IC50 = 3.6 nM).
Table 2: Kinase Selectivity Profile
| Compound | Off-Target Kinase | IC50 | Fold Selectivity vs. PI4KIIIβ | Reference |
| PI4KIIIbeta-IN-10 | PI4KIIIα | ~3 µM | ~833-fold | [1] |
| PI3Kα | ~10 µM | ~2778-fold | [1] | |
| PI3Kβ | >20 µM (>20% inhibition) | >5555-fold | [1] | |
| PI3Kδ | 720 nM | 200-fold | ||
| PI3Kγ | 20 µM | ~5555-fold | ||
| PI3KC2γ | ~1 µM | ~278-fold | [1] | |
| PI4K2α | >20 µM (<20% inhibition) | >5555-fold | [1] | |
| PI4K2β | >20 µM (<20% inhibition) | >5555-fold | [1] | |
| This compound | PI4KIIIα | Data not publicly available | Data not publicly available | |
| Other Kinases | Data not publicly available | Data not publicly available |
Summary: PI4KIIIbeta-IN-10 exhibits a high degree of selectivity for PI4KIIIβ over other related lipid kinases, with selectivity ranging from 200-fold to over 5000-fold. A detailed public selectivity panel for this compound is not currently available, though related compounds in its series are reported to have high selectivity.
Table 3: Cellular Activity (Antiviral)
| Compound | Virus Model | Cell Line | EC50 | CC50 | Selectivity Index (SI) | Reference |
| PI4KIIIbeta-IN-10 | Hepatitis C Virus (HCV) J6/JFH1 | Huh7.5 | 1.3 µM | >32 µM | >24.6 | |
| This compound | Not Publicly Available | Not Publicly Available | Not Publicly Available | Not Publicly Available | Not Publicly Available |
EC50 (Effective Concentration 50%) is the concentration of a drug that gives half-maximal response. CC50 (Cytotoxic Concentration 50%) is the concentration that kills 50% of cells. The Selectivity Index (SI = CC50/EC50) is a measure of the therapeutic window.
Summary: PI4KIIIbeta-IN-10 has demonstrated cellular activity against HCV replication with a reasonable selectivity index. Cellular activity data for this compound is not specified in publicly accessible sources.
Signaling Pathways and Experimental Workflows
Visualizing the context in which these inhibitors function is critical for understanding their application.
PI4KIIIβ Signaling Pathway
PI4KIIIβ is a central node in phosphoinositide metabolism. It phosphorylates phosphatidylinositol (PI) to generate PI4P, which is a precursor for PI(4,5)P2. This pathway is crucial for Golgi function, membrane trafficking, and is co-opted by RNA viruses for replication.
Caption: PI4KIIIβ pathway and points of inhibition by IN-10 and IN-11.
Logical Comparison Workflow
The decision to use one inhibitor over another depends on several key parameters. This diagram illustrates the logical flow for selecting an appropriate inhibitor.
Caption: Decision workflow for selecting between PI4KIIIβ inhibitors.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing data. Below are generalized protocols for key assays used to characterize PI4KIIIβ inhibitors.
PI4KIIIβ Biochemical Kinase Assay (ADP-Glo™ Format)
This assay quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction.
Workflow Diagram:
Caption: Workflow for a typical PI4KIIIβ biochemical kinase assay.
Detailed Steps:
-
Reagent Preparation:
-
Prepare Kinase Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM glycerophosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT).
-
Prepare substrate solution containing Phosphatidylinositol (PI) and Phosphatidylserine (PS) liposomes.
-
Dilute recombinant human PI4KIIIβ enzyme to the desired concentration (e.g., 2.5 nM final) in kinase buffer.
-
Prepare a serial dilution of the inhibitor (PI4KIIIbeta-IN-10 or IN-11) in DMSO, then dilute further in kinase buffer.
-
Prepare ATP solution to the desired concentration (e.g., 10 µM final).
-
-
Kinase Reaction:
-
To the wells of a 384-well plate, add 5 µL of the inhibitor solution.
-
Add 10 µL of the enzyme/substrate mixture.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the ATP solution.
-
Allow the reaction to proceed for 30-60 minutes at room temperature.
-
-
Signal Detection (ADP-Glo™ Protocol):
-
Stop the reaction by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature to deplete any remaining ATP.
-
Add 10 µL of Kinase Detection Reagent. This reagent converts the ADP generated by the kinase into ATP and provides luciferase/luciferin to generate a light signal.
-
Incubate for another 30-40 minutes at room temperature.
-
Measure luminescence using a plate reader. The light output is proportional to the ADP concentration and inversely proportional to the kinase inhibition.
-
-
Data Analysis:
-
Plot the luminescence signal against the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Antiviral Cellular Assay (HCV Replicon System)
This assay measures the ability of an inhibitor to suppress viral replication within a host cell line.
Detailed Steps:
-
Cell Culture:
-
Culture Huh7.5 cells (or other suitable host cells) containing a Hepatitis C Virus (HCV) replicon. These replicons often contain a reporter gene, such as Luciferase, for easy quantification of replication.
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the inhibitor (PI4KIIIbeta-IN-10 or IN-11) in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the inhibitor dilutions. Include a "no drug" (DMSO vehicle) control.
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C in a CO2 incubator to allow for viral replication and the effect of the inhibitor to manifest.
-
-
Quantification of Viral Replication:
-
If using a Luciferase reporter, lyse the cells and add the appropriate luciferase substrate.
-
Measure the luminescence signal using a plate reader. The signal is directly proportional to the level of viral replication.
-
-
Cytotoxicity Assay (CC50 Determination):
-
In a parallel plate with uninfected cells (or the same replicon cells), perform the same inhibitor treatment.
-
After the incubation period, assess cell viability using a reagent like PrestoBlue™ or MTT.
-
Measure the absorbance or fluorescence according to the assay manufacturer's protocol.
-
-
Data Analysis:
-
For the antiviral assay, normalize the luciferase readings to the DMSO control and plot the percentage of inhibition against the inhibitor concentration to determine the EC50.
-
For the cytotoxicity assay, plot the percentage of cell viability against the inhibitor concentration to determine the CC50.
-
Calculate the Selectivity Index (SI) as CC50 / EC50.
-
Conclusion and Recommendations
Both PI4KIIIbeta-IN-10 and this compound are highly potent inhibitors of PI4KIIIβ.
-
This compound appears to be the more potent compound in biochemical assays (IC50 ≤ 0.79 nM vs. 3.6 nM for IN-10). This makes it an excellent candidate for applications requiring maximal target inhibition at low concentrations. However, the lack of publicly available, detailed selectivity and cellular activity data necessitates further in-house characterization before its use in complex biological systems.
-
PI4KIIIbeta-IN-10 is a well-characterized inhibitor with a documented high degree of selectivity and proven antiviral efficacy in cellular models. Its comprehensive dataset provides a higher level of confidence for immediate use in virological and cell biology studies where target specificity is paramount.
Recommendation: For initial exploratory studies or when the highest possible potency is the primary driver, This compound is a compelling choice, with the caveat that users must perform their own validation. For studies requiring a well-documented selectivity profile and established cellular activity, PI4KIIIbeta-IN-10 represents a more validated and reliable tool. The choice will ultimately depend on the specific experimental context and the resources available for further characterization.
References
PI4KIIIbeta-IN-11: A Comparative Guide to its Specificity for PI4KIIIβ
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the inhibitor PI4KIIIbeta-IN-11, with a focus on its specificity for Phosphatidylinositol 4-Kinase Type IIIβ (PI4KIIIβ) over the closely related isoform, PI4KIIIα. While direct quantitative data for this compound's activity against PI4KIIIα is not publicly available, this document compiles the existing potency information for PI4KIIIβ and offers a comparative landscape using other known selective PI4KIIIβ inhibitors.
Data Presentation: Inhibitor Specificity
This compound is a potent inhibitor of PI4KIIIβ, with a reported mean pIC50 of at least 9.1.[1][2][3] This indicates a high affinity for its target. To provide a framework for understanding the potential selectivity of this compound, the following table includes data from other well-characterized PI4KIIIβ inhibitors, showcasing the achievable selectivity over PI4KIIIα.
| Inhibitor | PI4KIIIβ IC50/pIC50 | PI4KIIIα IC50 | Selectivity (PI4KIIIα/PI4KIIIβ) |
| This compound | pIC50 ≥ 9.1 | Data not available | Data not available |
| Compound 7f | 16 nM | >10,000 nM | >625-fold |
| MI 14 | 54 nM | >100,000 nM | >1850-fold |
IC50 values are a measure of the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 indicates a more potent inhibitor. pIC50 is the negative logarithm of the IC50 value, meaning a higher pIC50 indicates greater potency.
Signaling Pathway and Inhibition
Phosphatidylinositol 4-kinases (PI4Ks) are crucial enzymes in the production of phosphatidylinositol 4-phosphate (PI4P), a key signaling lipid. PI4KIIIβ is specifically implicated in the replication of various RNA viruses by helping to create viral replication organelles within host cells. By inhibiting PI4KIIIβ, compounds like this compound can disrupt this process.
Figure 1: Simplified signaling pathway of PI4KIIIβ and the inhibitory action of this compound.
Experimental Protocols: Kinase Activity Assay
While the specific protocol used to determine the pIC50 of this compound is not detailed in the available literature, a general methodology for assessing PI4K inhibitor activity is the ADP-Glo™ Kinase Assay. This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the enzyme's activity.
Representative Protocol: ADP-Glo™ Kinase Assay
-
Reaction Setup: A reaction mixture is prepared containing the kinase (PI4KIIIβ or PI4KIIIα), the substrate (phosphatidylinositol), and ATP in a suitable kinase buffer.
-
Inhibitor Addition: Serial dilutions of the test compound (e.g., this compound) are added to the reaction mixture. A control reaction with no inhibitor is also prepared.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., room temperature or 30°C).
-
Termination and ADP Detection: The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Signal Generation: A Kinase Detection Reagent is then added to convert the generated ADP into ATP, which is subsequently used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Data Analysis: The luminescence is measured using a plate reader. The IC50 value is determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Figure 2: General experimental workflow for determining inhibitor potency using the ADP-Glo™ Kinase Assay.
Conclusion
This compound is a highly potent inhibitor of PI4KIIIβ. While its precise selectivity over PI4KIIIα remains to be publicly documented, the high potency against the β isoform, coupled with the high selectivity demonstrated by other compounds targeting the same kinase, suggests that this compound is a valuable tool for studying the specific roles of PI4KIIIβ in cellular processes and as a potential therapeutic agent. Further studies are required to fully elucidate its kinase selectivity profile.
References
- 1. Design and structural characterization of potent and selective inhibitors of phosphatidylinositol 4 kinase IIIβ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding the selectivity of inhibitors toward PI4KIIIα and PI4KIIIβ based molecular modeling - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. file.medchemexpress.com [file.medchemexpress.com]
A Comparative Analysis of PI4KIIIβ-IN-11 and Other Broad-Spectrum Antiviral Compounds
The emergence of novel and re-emerging viral pathogens necessitates the development of effective broad-spectrum antiviral agents. These therapeutics can be broadly categorized into two main classes: direct-acting antivirals that target specific viral components, and host-directed antivirals that target cellular factors essential for viral replication.[1] This guide provides a comparative overview of PI4KIIIβ-IN-11, a host-directed inhibitor, against other prominent broad-spectrum antiviral compounds.
Introduction to PI4KIIIβ-IN-11: A Host-Directed Approach
PI4KIIIβ-IN-11 is an inhibitor of the human enzyme Phosphatidylinositol 4-kinase type III beta (PI4KIIIβ).[2] This enzyme is a crucial host factor that many RNA viruses hijack to build their replication organelles—specialized membrane structures within the host cell where viral replication occurs.[3][4] These viruses, including enteroviruses (e.g., poliovirus, coxsackievirus, rhinovirus) and others like Hepatitis C virus, recruit PI4KIIIβ to generate phosphatidylinositol 4-phosphate (PI4P)-enriched membranes, which are essential for the formation of these replication sites.[5][6]
By inhibiting PI4KIIIβ, PI4KIIIβ-IN-11 prevents the formation of these specialized replication environments, thereby halting the viral life cycle.[3] This host-directed mechanism presents a significant advantage: it is less susceptible to the development of viral resistance compared to direct-acting antivirals, as the cellular target is not under the same evolutionary pressure to mutate.[7][8]
Caption: PI4KIIIβ-IN-11 inhibits the host kinase PI4KIIIβ, preventing the formation of PI4P-enriched membranes essential for viral replication.
Comparison with Other Broad-Spectrum Antivirals
To provide a clear comparison, we will examine PI4KIIIβ-IN-11 alongside two well-known direct-acting broad-spectrum antivirals: Remdesivir and Favipiravir.[1] These compounds function by directly interfering with viral enzymes.
-
Remdesivir (GS-5734): A nucleoside analog prodrug that targets the viral RNA-dependent RNA polymerase (RdRp).[9][10] Once metabolized into its active triphosphate form, it competes with natural ATP and is incorporated into the nascent viral RNA chain, causing premature termination and halting replication.[9] It has demonstrated activity against a range of RNA viruses, including coronaviruses.[11][12]
-
Favipiravir (T-705): Another prodrug that, once activated, is recognized as a purine nucleotide by the viral RdRp.[13] It inhibits the polymerase activity, thereby preventing viral genome replication.[10] Favipiravir has shown a broad spectrum of activity against various RNA viruses.[11][12]
The fundamental difference in their mechanism is the target: PI4KIIIβ-IN-11 targets a host dependency, while Remdesivir and Favipiravir target a viral enzyme.
Caption: Comparison of antiviral targets: PI4KIIIβ-IN-11 is host-directed, while Remdesivir and Favipiravir are direct-acting.
Quantitative Data Presentation
The following table summarizes the performance of PI4KIIIβ inhibitors and other broad-spectrum antivirals against various viruses. Data for PI4KIIIβ-IN-11 is represented by structurally related and functionally identical PI4KIIIβ inhibitors found in the literature.
| Compound Class/Name | Target | Mechanism of Action | Virus | EC₅₀ / IC₅₀ | CC₅₀ | Selectivity Index (SI) |
| PI4KIIIβ Inhibitors | ||||||
| PI4KIIIbeta-IN-9 | PI4KIIIβ | Host Kinase Inhibition | N/A (Enzyme Assay) | IC₅₀: 7 nM[14] | >20 µM | >2857 |
| Compound 7f | PI4KIIIβ | Host Kinase Inhibition | hRV-B14 | EC₅₀: 8 nM[7] | >37.2 µM | >4638 |
| Compound 1 | PI4KIIIβ | Host Kinase Inhibition | Coxsackievirus B3 | EC₅₀: 4-71 nM[5] | Not specified | Not specified |
| Bithiazole Derivatives | PI4KIIIβ | Host Kinase Inhibition | SARS-CoV-2 | EC₅₀: Low µM[15] | Not specified | Not specified |
| Direct-Acting Antivirals | ||||||
| Remdesivir | Viral RdRp | RNA Chain Termination | SARS-CoV-2 | EC₅₀: 0.77 µM[12] | >100 µM | >129 |
| HCoV-NL63 | Potent Inhibition[12] | Not specified | Not specified | |||
| Favipiravir | Viral RdRp | RdRp Inhibition | SARS-CoV-2 | EC₅₀: 61.88 µM[12][13] | >400 µM | >6.4 |
| HCoV-NL63 | Significant Inhibition[12] | Not specified | Not specified |
EC₅₀ (Half-maximal effective concentration), IC₅₀ (Half-maximal inhibitory concentration), CC₅₀ (Half-maximal cytotoxic concentration), SI (Selectivity Index = CC₅₀/EC₅₀).
Experimental Protocols
The data presented above are derived from standard virological and biochemical assays.
Antiviral Activity Assay (Cytopathic Effect - CPE Reduction Assay)
This assay measures the ability of a compound to protect cells from virus-induced death.
-
Cell Seeding: Host cells (e.g., Vero E6 for SARS-CoV-2, HeLa for rhinoviruses) are seeded in 96-well plates and incubated to form a monolayer.
-
Compound Preparation: The test compound is serially diluted to various concentrations.
-
Infection and Treatment: Cell culture medium is removed, and cells are infected with a specific multiplicity of infection (MOI) of the virus. Immediately after, the diluted compounds are added.
-
Incubation: Plates are incubated for 3-4 days to allow for viral replication and the development of cytopathic effects (CPE) in control wells (virus, no compound).[5]
-
Quantification: Cell viability is measured using a reagent like crystal violet or MTT. The EC₅₀ is calculated as the compound concentration that inhibits CPE by 50% compared to untreated, infected controls.
Cytotoxicity Assay
This assay determines the concentration of a compound that is toxic to the host cells.
-
Methodology: The protocol is identical to the antiviral assay but without the addition of the virus.
-
Quantification: Cell viability is measured after the same incubation period. The CC₅₀ is calculated as the compound concentration that reduces cell viability by 50% compared to untreated, uninfected controls.
In Vitro Kinase Activity Assay (for PI4KIIIβ Inhibitors)
This biochemical assay directly measures the inhibition of the target enzyme.
-
Assay Principle: Purified recombinant PI4KIIIβ enzyme is incubated with its substrate (phosphatidylinositol) and ATP in the presence of varying concentrations of the inhibitor.
-
Measurement: The amount of phosphorylated product (PI4P) generated is quantified, often using luminescence-based methods that measure the remaining ATP.
-
Calculation: The IC₅₀ is the concentration of the inhibitor that reduces the enzymatic activity by 50%.[7]
Caption: Standard experimental workflow for determining the efficacy (EC₅₀) and toxicity (CC₅₀) of antiviral compounds in cell culture.
Conclusion
PI4KIIIβ-IN-11 represents a promising class of broad-spectrum antiviral compounds that operate through a host-directed mechanism. This approach offers a high barrier to viral resistance, a significant advantage over direct-acting antivirals like Remdesivir and Favipiravir.
-
PI4KIIIβ-IN-11 (and related inhibitors): Showcases high potency, with activity often in the nanomolar range against picornaviruses.[5][7] Its broad-spectrum potential stems from the reliance of numerous RNA viruses on the PI4KIIIβ pathway.[4][6] The primary challenge for host-directed antivirals is ensuring minimal on-target toxicity to the host.[4]
-
Remdesivir and Favipiravir: These direct-acting agents have proven efficacy but target viral proteins (RdRp) that can mutate, potentially leading to resistance.[9][10] Their clinical utility can vary depending on the virus and the stage of infection.[10][16]
References
- 1. Broad-Spectrum Antiviral Strategies and Nucleoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Design and structural characterization of potent and selective inhibitors of phosphatidylinositol 4 kinase IIIβ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Structures of PI4KIIIβ complexes show simultaneous recruitment of Rab11 and its effectors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Highly potent and selective phosphatidylinositol 4-kinase IIIβ inhibitors as broad-spectrum anti-rhinoviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Screening Drugs for Broad-Spectrum, Host-Directed Antiviral Activity: Lessons from the Development of Probenecid for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biomed.papers.upol.cz [biomed.papers.upol.cz]
- 10. Comparison of remdesivir and favipiravir - the anti-Covid-19 agents mimicking purine RNA constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Broad-Spectrum Antiviral Agents: A Crucial Pandemic Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative assessment of favipiravir and remdesivir against human coronavirus NL63 in molecular docking and cell culture models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Significance of Remdesivir and Favipiravir Therapies to Survival of COVID-19 Patients – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Bithiazole Inhibitors of Phosphatidylinositol 4‐Kinase (PI4KIIIβ) as Broad‐Spectrum Antivirals Blocking the Replication of SARS‐CoV‐2, Zika Virus, and Human Rhinoviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Efficacy and safety of remdesivir and favipiravir in COVID-19 patients – A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of PI4KIIIbeta-IN-11 vs. Other Anti-malarial PI4K Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant Plasmodium falciparum strains necessitates the development of novel antimalarial therapeutics targeting new pathways. Phosphatidylinositol 4-kinase (PI4K) has been identified as a crucial enzyme for the parasite's lifecycle, making it a promising drug target. Several PI4K inhibitors have been developed, with some advancing to clinical trials. This guide provides a comparative analysis of the preclinical efficacy of PI4KIIIbeta-IN-11 and other notable anti-malarial PI4K inhibitors, supported by available experimental data.
Quantitative Efficacy Comparison
The following tables summarize the reported in vitro efficacy of various PI4K inhibitors against the target enzyme and the Plasmodium falciparum parasite. It is important to note that direct head-to-head comparative studies for all listed compounds are limited. The data presented is compiled from various sources and experimental conditions may differ.
Table 1: In Vitro Enzymatic Inhibition of PI4K
| Compound | Target | pIC50 | IC50 (nM) | ATP Concentration | Reference |
| This compound | PI4KIIIβ | ≥ 9.1 | - | Not Specified | |
| MMV390048 | P. vivax PI4K | - | 3.4 | Not Specified | |
| UCT943 | P. vivax PI4K | - | 23 | Not Specified | |
| KDU691 | P. vivax PI4K | - | 1.5 | 10 µM | |
| BQR695 | P. vivax PI4K | - | 3.5 | 10 µM | |
| CHMFL-PI4K-127 | P. falciparum PI4K | - | 0.9 | Not Specified |
Table 2: In Vitro Antiplasmodial Activity (Asexual Blood Stage)
| Compound | P. falciparum Strain(s) | IC50 (nM
A Head-to-Head Comparison: siRNA Knockdown of PI4KIIIβ Versus Pharmacological Inhibition with PI4KIIIβ-IN-11
For researchers, scientists, and drug development professionals investigating the role of Phosphatidylinositol 4-Kinase Type III Beta (PI4KIIIβ), the choice between genetic and pharmacological modulation is a critical experimental design decision. This guide provides an objective comparison of two prominent methods: small interfering RNA (siRNA) knockdown and inhibition with the small molecule PI4KIIIβ-IN-11. We will delve into their mechanisms, efficacy, potential off-target effects, and provide supporting experimental data and protocols to inform your research.
Phosphatidylinositol 4-kinase III beta (PI4KIIIβ) is a crucial enzyme that catalyzes the production of phosphatidylinositol 4-phosphate (PI4P), a key signaling lipid and a precursor for other important phosphoinositides.[1] Beyond its catalytic role, PI4KIIIβ also functions as a scaffold protein, interacting with partners like Rab11 to regulate membrane trafficking.[1][2] Understanding the specific contributions of these functions is paramount, and the choice of inhibitory method can significantly influence experimental outcomes.
At a Glance: siRNA Knockdown vs. PI4KIIIβ-IN-11 Inhibition
| Feature | siRNA Knockdown of PI4KIIIβ | Inhibition with PI4KIIIβ-IN-11 |
| Mechanism of Action | Post-transcriptional gene silencing by degrading PI4KIIIβ mRNA, leading to reduced protein expression. | Competitive inhibition of the ATP-binding site of the PI4KIIIβ enzyme, blocking its catalytic activity. |
| Primary Target | PI4KIIIβ mRNA | PI4KIIIβ protein (catalytic domain) |
| Effect on Protein | Reduces the total cellular pool of PI4KIIIβ protein, affecting both catalytic and non-catalytic functions. | Inhibits the kinase activity of the existing PI4KIIIβ protein pool; scaffolding functions may remain intact. |
| Efficacy | Can achieve >80-90% reduction in protein levels.[3][4] | Potent inhibition with a pIC50 of ≥ 9.1.[5] |
| Duration of Effect | Long-lasting, typically 5-7 days or longer, depending on cell division rate.[3][6] | Reversible and dependent on the compound's half-life in the experimental system. Requires continuous presence for sustained inhibition. |
| Off-Target Effects | Primarily miRNA-like off-target effects due to partial complementarity of the siRNA seed region to other mRNAs. | Potential for off-target inhibition of other kinases, particularly those with similar ATP-binding pockets. |
| Temporal Control | Slower onset of action, requiring time for mRNA and protein degradation. Reversal is slow. | Rapid onset of action and readily reversible upon washout of the compound. |
Delving Deeper: A Quantitative Comparison
Efficacy and Potency
| Method | Parameter | Value | Cell Type/System | Reference |
| siRNA Knockdown | Knockdown Efficiency | >85% | HeLa cells | [3] |
| Knockdown Efficiency | ~90% | HCV-infected cells | [4] | |
| PI4KIIIβ-IN-11 | pIC50 | ≥ 9.1 | Biochemical assay | [5] |
| PI4KIIIβ-IN-9 (related inhibitor) | IC50 | 7 nM | Biochemical assay | [7] |
Specificity and Off-Target Effects
| Method | Potential Off-Targets | Notes | Reference |
| siRNA Knockdown | Numerous unintended mRNAs | Mediated by the "seed region" (nucleotides 2-8) of the siRNA guide strand, mimicking miRNA activity. Can be mitigated by using modified siRNAs or pooling multiple siRNAs. | [8] |
| PI4KIIIβ-IN-9 (related inhibitor) | PI3Kδ (IC50 = 152 nM), PI3Kγ (IC50 = 1046 nM) | Shows selectivity over other PI3K and PI4K isoforms. | [7] |
Experimental Methodologies
Protocol for siRNA-Mediated Knockdown of PI4KIIIβ
This protocol is a general guideline for transient transfection of siRNA into adherent mammalian cells using a lipid-based transfection reagent like Lipofectamine™ RNAiMAX. Optimization for specific cell lines is recommended.
Materials:
-
PI4KIIIβ-specific siRNA and a non-targeting control siRNA (e.g., scrambled sequence).
-
Lipofectamine™ RNAiMAX Transfection Reagent.
-
Opti-MEM™ I Reduced Serum Medium.
-
Complete cell culture medium.
-
Adherent cells plated in a 6-well plate.
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate in antibiotic-free medium so that they are 60-80% confluent at the time of transfection.[9]
-
siRNA Preparation: In a microcentrifuge tube, dilute 20-80 pmol of PI4KIIIβ siRNA or control siRNA into 100 µL of Opti-MEM™. Mix gently.[10]
-
Transfection Reagent Preparation: In a separate microcentrifuge tube, dilute 2-8 µL of Lipofectamine™ RNAiMAX into 100 µL of Opti-MEM™. Mix gently and incubate for 5 minutes at room temperature.[10]
-
Complex Formation: Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate for 15-45 minutes at room temperature to allow for the formation of siRNA-lipid complexes.[10]
-
Transfection: Wash the cells once with siRNA Transfection Medium (e.g., Opti-MEM™). Add the siRNA-lipid complexes to the cells in fresh antibiotic-free normal growth medium.[10]
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
Validation of Knockdown: Harvest the cells and assess the knockdown efficiency at the mRNA level (qRT-PCR) and protein level (Western blot). Maximum knockdown is typically observed 48-72 hours post-transfection.[11]
Protocol for Inhibition of PI4KIIIβ with PI4KIIIβ-IN-11
This protocol provides a general framework for treating cultured cells with PI4KIIIβ-IN-11 to assess its effect on cellular processes.
Materials:
-
PI4KIIIβ-IN-11, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Cultured cells in appropriate multi-well plates.
-
Complete cell culture medium.
-
Assay-specific reagents.
Procedure:
-
Cell Plating: Seed cells in a multi-well plate at a density appropriate for the planned assay and allow them to adhere and grow overnight.
-
Compound Preparation: Prepare serial dilutions of the PI4KIIIβ-IN-11 stock solution in complete cell culture medium to achieve the desired final concentrations. Include a vehicle control (e.g., DMSO at the same final concentration as the highest inhibitor concentration).
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of PI4KIIIβ-IN-11 or the vehicle control.
-
Incubation: Incubate the cells for the desired period, which can range from minutes to hours, depending on the biological question being addressed. For example, a study using a related compound, IN-9, involved treatment for 16-24 hours to assess effects on PI4P levels and cell proliferation.[12]
-
Functional Readout: Perform the desired cellular assay to measure the effect of PI4KIIIβ inhibition. This could include, but is not limited to, assays for cell viability, signaling pathway activation, viral replication, or lipid production.
-
Data Analysis: Analyze the results and, if applicable, calculate the IC50 value of the inhibitor for the observed effect.
Visualizing the Mechanisms and Pathways
Caption: Workflow of PI4KIIIβ knockdown by siRNA.
Caption: Mechanism of PI4KIIIβ inhibition by PI4KIIIβ-IN-11.
Caption: Simplified signaling pathways involving PI4KIIIβ.
Conclusion and Recommendations
The choice between siRNA knockdown and small molecule inhibition of PI4KIIIβ depends heavily on the specific research question.
Use siRNA knockdown when:
-
The goal is to study the long-term consequences of PI4KIIIβ depletion.
-
It is necessary to investigate the role of the entire PI4KIIIβ protein, including its non-catalytic scaffolding functions.
-
A sustained reduction in protein level is desired without the need for continuous compound administration.
Use PI4KIIIβ-IN-11 when:
-
The primary interest is in the catalytic activity of PI4KIIIβ.
-
Rapid and reversible inhibition is required to study acute cellular responses.
-
Precise temporal control over the inhibition is crucial for the experimental design.
-
There is a need to distinguish between the catalytic and non-catalytic roles of PI4KIIIβ.
For a comprehensive understanding, employing both methods in parallel can be a powerful strategy. For instance, if both siRNA knockdown and PI4KIIIβ-IN-11 produce a similar phenotype, it strongly suggests that the catalytic activity of PI4KIIIβ is responsible. Conversely, if a phenotype is observed with siRNA but not with the inhibitor, it may point towards a critical role for the non-catalytic functions of the protein. As with any experimental approach, careful validation and the use of appropriate controls are essential for robust and reproducible results.
References
- 1. uochb.cz [uochb.cz]
- 2. researchgate.net [researchgate.net]
- 3. Duration of siRNA Induced Silencing: Your Questions Answered | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Insights into the kinetics of siRNA-mediated gene silencing from live-cell and live-animal bioluminescent imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Bithiazole Inhibitors of Phosphatidylinositol 4‐Kinase (PI4KIIIβ) as Broad‐Spectrum Antivirals Blocking the Replication of SARS‐CoV‐2, Zika Virus, and Human Rhinoviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. Differential effects of the phosphatidylinositol 4-kinases, PI4KIIα and PI4KIIIβ, on Akt activation and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PI4KIIIβ is a therapeutic target in chromosome 1q-amplified lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PI4KIIIbeta Chemical Probes: On-Target Potency vs. Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
Phosphatidylinositol 4-kinase III beta (PI4KIIIβ) has emerged as a critical enzyme in cellular processes and a promising target for therapeutic intervention, particularly in virology and oncology. The development of chemical probes to study its function is paramount. However, the utility of these probes is dictated by their potency and, crucially, their selectivity. This guide provides an objective comparison of different PI4KIIIβ chemical probes, focusing on their on-target efficacy and off-target profiles, supported by experimental data and detailed methodologies.
On-Target Potency of PI4KIIIbeta Chemical Probes
The potency of a chemical probe is a primary measure of its effectiveness in inhibiting the target enzyme. This is typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. Several chemical probes have been developed for PI4KIIIβ, each with varying degrees of potency.
| Chemical Probe | PI4KIIIβ IC50 (nM) | Reference |
| PI4KIIIbeta-IN-10 | 3.6 | [1] |
| BF738735 | 5.7 | [1] |
| PI4KIIIbeta-IN-9 | 7 | [1] |
| UCB9608 | 11 | [1] |
| Compound 7f | 16 | [2] |
| PIK-93 | 19 | [1] |
| T-00127_HEV1 | 60 | [1] |
Off-Target Effects: A Critical Consideration
While high on-target potency is desirable, the selectivity of a chemical probe is equally important. Off-target effects, where the probe interacts with unintended proteins, can lead to misleading experimental results and potential toxicity. Kinome-wide scanning and other profiling methods are employed to assess the selectivity of these inhibitors against a broad range of kinases and other proteins.
Unfortunately, comprehensive, publicly available head-to-head kinome scan data for all PI4KIIIβ probes is limited. However, available data for some probes highlight the importance of considering their off-target profiles. For instance, while PIK-93 is a potent PI4KIIIβ inhibitor, it also shows significant activity against class I and III PI3Ks.[1] Newer generations of inhibitors have been designed to improve selectivity. For example, PI4KIIIbeta-IN-9 shows greater selectivity for PI4KIIIβ over PI3Kδ and PI3Kγ, with IC50 values of 152 nM and 1046 nM for the latter two, respectively, compared to its 7 nM potency for PI4KIIIβ.[1] Similarly, compound 7f demonstrates high selectivity, with no significant inhibition of the related PI4KIIIα isoform at concentrations up to 10 µM.[2]
Signaling Pathway of PI4KIIIbeta
PI4KIIIβ plays a crucial role in the phosphoinositide signaling pathway. It catalyzes the phosphorylation of phosphatidylinositol (PI) at the 4-position of the inositol ring, generating phosphatidylinositol 4-phosphate (PI4P). PI4P serves as a precursor for the synthesis of phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), a key signaling molecule involved in numerous cellular processes, including the regulation of the Akt signaling pathway.
Caption: PI4KIIIbeta signaling pathway.
Experimental Protocols
Accurate assessment of on-target and off-target effects relies on robust experimental methodologies. Below are detailed protocols for key assays used in the characterization of PI4KIIIβ chemical probes.
Biochemical Kinase Activity Assay (ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.
Workflow Diagram:
Caption: ADP-Glo™ Kinase Assay Workflow.
Detailed Protocol: [3]
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 25 mM HEPES pH 7.5, 200 mM NaCl, 10 mM MgCl2, 1 mM MnCl2, 2 mM TCEP).
-
Prepare small unilamellar vesicles (SUVs) containing phosphatidylinositol (PI) as the substrate.
-
Prepare a stock solution of ATP.
-
Prepare serial dilutions of the PI4KIIIβ inhibitor.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the PI4KIIIβ enzyme solution.
-
Add 2.5 µL of the PI substrate solution.
-
Add the desired concentration of the chemical probe.
-
Initiate the reaction by adding 5 µL of ATP solution.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides the necessary components for a luciferase/luciferin reaction.
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus reflects the PI4KIIIβ activity.
-
Cellular Target Engagement Assay (NanoBRET™)
This assay measures the binding of a chemical probe to its target protein within living cells.
Workflow Diagram:
Caption: NanoBRET™ Target Engagement Assay Workflow.
Detailed Protocol: [4]
-
Cell Preparation:
-
Transfect HEK293 cells with a plasmid encoding a fusion of PI4KIIIβ and NanoLuc® luciferase.
-
Seed the transfected cells into a white, opaque 96-well plate and culture overnight.
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compound.
-
Add the NanoBRET™ tracer, a fluorescently labeled ligand that binds to PI4KIIIβ, to the cells.
-
Add the test compound dilutions to the wells.
-
Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow for compound entry and target binding.
-
Add the Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to the wells. The substrate is converted by the intracellular NanoLuc®-PI4KIIIβ, producing light.
-
Measure the bioluminescence resonance energy transfer (BRET) signal using a luminometer equipped with appropriate filters. The BRET signal is generated when the fluorescent tracer is in close proximity to the NanoLuc® luciferase. Competition from the test compound for binding to PI4KIIIβ will result in a decrease in the BRET signal.
-
Off-Target Identification (Chemoproteomics)
Chemoproteomics workflows are used to identify the cellular targets and off-targets of a chemical probe on a proteome-wide scale.
Workflow Diagram:
Caption: Chemoproteomics Workflow for Off-Target ID.
Detailed Protocol: [5]
-
Probe Synthesis and Cell Treatment:
-
Synthesize a version of the PI4KIIIβ inhibitor that includes a bio-orthogonal handle, such as an alkyne group.
-
Treat cultured cells with the alkyne-modified probe. A control group treated with the unmodified inhibitor can be included for competitive profiling.
-
-
Cell Lysis and Click Chemistry:
-
Lyse the cells to solubilize the proteins.
-
Perform a copper-catalyzed alkyne-azide cycloaddition (CuAAC) or "click" reaction to attach a reporter tag, such as biotin-azide, to the alkyne-modified probe that is covalently or non-covalently bound to its target proteins.
-
-
Enrichment of Target Proteins:
-
Incubate the cell lysate with streptavidin-coated beads to capture the biotinylated proteins.
-
Perform stringent washes to remove non-specifically bound proteins.
-
-
Protein Identification by Mass Spectrometry:
-
Elute the captured proteins from the beads.
-
Digest the proteins into peptides using an enzyme like trypsin.
-
Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins from the MS/MS data using a protein database search. Proteins that are significantly enriched in the probe-treated sample compared to controls are identified as potential on- and off-targets.
-
Conclusion
The selection of a chemical probe for studying PI4KIIIβ requires a careful balance between on-target potency and selectivity. While several potent inhibitors are available, their off-target profiles can vary significantly. Researchers should critically evaluate the available data and, when possible, perform their own characterization using the robust methodologies outlined in this guide. The continued development of more selective and well-characterized chemical probes will be instrumental in further elucidating the biological roles of PI4KIIIβ and its potential as a therapeutic target.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Highly potent and selective phosphatidylinositol 4-kinase IIIβ inhibitors as broad-spectrum anti-rhinoviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ADP-Glo™ Lipid Kinase Assay Protocol [promega.com]
- 4. content.protocols.io [content.protocols.io]
- 5. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of PI4KIIIβ Inhibitors: T-00127-HEV1 and PI4KIIIbeta-IN-11
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive side-by-side comparison of two prominent inhibitors of Phosphatidylinositol 4-kinase III beta (PI4KIIIβ): T-00127-HEV1 and PI4KIIIbeta-IN-11. Both compounds target a crucial host factor for the replication of a broad range of RNA viruses, making them significant candidates for antiviral drug development. This comparison summarizes their biochemical potency, antiviral activity, and selectivity based on available experimental data.
At a Glance: Key Performance Indicators
| Parameter | T-00127-HEV1 | This compound |
| Target | Phosphatidylinositol 4-kinase III beta (PI4KIIIβ) | Phosphatidylinositol 4-kinase III beta (PI4KIIIβ) |
| Potency (PI4KIIIβ) | IC50: 60 nM | pIC50: ≥ 9.1 (indicating low nM IC50)[1][2] |
| Antiviral Activity (EC50) | Poliovirus: 0.77 µMEnterovirus 71: 0.73 µM | Not available |
| Cytotoxicity (CC50) | >125 µM | Not available |
| Selectivity | High, with moderate inhibition of PIK3CD | Not available |
| In Vivo Data | Not available | Good metabolic stability in human microsomes; low spleen concentration in rats[2] |
Biochemical Potency and Selectivity
Both T-00127-HEV1 and this compound are potent inhibitors of PI4KIIIβ. This compound demonstrates exceptional potency with a pIC50 of at least 9.1, suggesting an IC50 in the low nanomolar range.[1][2] T-00127-HEV1 also exhibits potent inhibition with a reported IC50 of 60 nM.
Table 1: Biochemical Potency Against PI4KIIIβ
| Compound | IC50 | pIC50 |
| T-00127-HEV1 | 60 nM | - |
| This compound | Not directly reported | ≥ 9.1[1][2] |
Antiviral Activity and Cytotoxicity
T-00127-HEV1 has demonstrated broad-spectrum anti-enterovirus activity. This highlights its potential as a host-targeted antiviral agent. In contrast, specific antiviral efficacy data (EC50 values) for this compound against particular viruses are not available in the reviewed literature.
The therapeutic window of an antiviral compound is determined by the ratio of its cytotoxicity to its antiviral activity (Selectivity Index, SI = CC50/EC50). T-00127-HEV1 exhibits a favorable cytotoxicity profile with a CC50 greater than 125 µM. Cytotoxicity data for this compound is not currently available.
Table 2: Antiviral Efficacy and Cytotoxicity
| Compound | Virus | EC50 | CC50 | Selectivity Index (SI) |
| T-00127-HEV1 | Poliovirus | 0.77 µM | >125 µM | >162 |
| Enterovirus 71 | 0.73 µM | >125 µM | >171 | |
| This compound | Not available | Not available | Not available | Not available |
Mechanism of Action: Targeting the PI4KIIIβ Signaling Pathway
Both inhibitors target PI4KIIIβ, a key enzyme in the phosphoinositide signaling pathway. PI4KIIIβ catalyzes the phosphorylation of phosphatidylinositol (PI) to phosphatidylinositol 4-phosphate (PI4P). Many RNA viruses, particularly enteroviruses, hijack the host cell's PI4KIIIβ to generate PI4P-enriched membranous structures that serve as replication organelles. By inhibiting PI4KIIIβ, T-00127-HEV1 and this compound disrupt the formation of these replication sites, thereby inhibiting viral replication.
References
Safety Operating Guide
Safeguarding Your Research: Essential Safety and Handling Protocols for PI4KIIIbeta-IN-11
For researchers, scientists, and drug development professionals, the safe handling of potent small molecule inhibitors like PI4KIIIbeta-IN-11 is paramount. This guide provides immediate, actionable safety and logistical information, including detailed operational and disposal plans to ensure the well-being of laboratory personnel and the integrity of your research.
This compound is a potent inhibitor of Phosphatidylinositol 4-kinase III beta, a crucial enzyme in various cellular processes.[1][2][3] While a specific Safety Data Sheet (SDS) for this compound should be requested from the vendor, the following guidelines are based on best practices for handling potent, non-volatile small molecule compounds for research purposes.[3]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive risk assessment should always precede the handling of any chemical. For this compound, a substance with undetermined toxicological properties, a cautious approach is necessary. The following table outlines the recommended PPE.
| PPE Component | Specification | Purpose |
| Gloves | Nitrile or neoprene, double-gloved | Prevents skin contact. Double-gloving is recommended when handling concentrated stock solutions. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes. |
| Lab Coat | Standard, full-length | Protects skin and personal clothing from contamination. |
| Respiratory Protection | N95 respirator or higher | Recommended when handling the solid compound to prevent inhalation of fine particles. |
| Face Shield | - | Recommended in addition to goggles when there is a significant risk of splashes, such as during bulk preparation of solutions. |
This table provides general guidance. Your institution's safety plan and a specific risk assessment should always be consulted.[4]
Operational Workflow for Safe Handling
The following workflow provides a step-by-step guide for the safe handling of this compound, from receiving to disposal. Adherence to this process minimizes the risk of exposure and contamination.
Disposal Plan: Managing Chemical Waste
Proper disposal of this compound and associated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation:
-
Solid Waste: All disposable materials that have come into contact with this compound, such as pipette tips, microfuge tubes, gloves, and bench paper, should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and solvents containing this compound should be collected in a separate, sealed, and labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility has been confirmed.
Disposal Procedure:
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the primary solvent (e.g., DMSO).
-
Storage: Store waste containers in a designated, secondary containment area away from incompatible materials.
-
Collection: Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department.
Never dispose of this compound down the drain or in the regular trash.[5][6] Laboratory personnel are responsible for the proper management of the waste they generate.[7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. pogo.ca [pogo.ca]
- 5. Procedures for Disposal of Unwanted Laboratory Material (ULM) [risk.byu.edu]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
